Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMAOUJIMAOLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587800 | |
| Record name | tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692058-21-2 | |
| Record name | tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate" physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key building block in modern medicinal chemistry. We delve into the structural and electronic implications of its constituent moieties—the piperazine core, the tert-butoxycarbonyl (Boc) protecting group, and the electron-withdrawing trifluoroethyl group. This document outlines critical parameters such as molecular identity, calculated lipophilicity (LogP), and basicity (pKa), and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies for melting point analysis, purity assessment by High-Performance Liquid Chromatography (HPLC), and pKa determination via potentiometric titration are presented with an emphasis on the causality behind experimental choices, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated piperazine scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: A Molecule of Strategic Importance
The strategic combination of a piperazine ring, a Boc protecting group, and a trifluoroethyl substituent makes this compound a molecule of significant interest in drug discovery and development. Each component imparts distinct and valuable characteristics.
-
The Piperazine Scaffold : The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its chair-like conformation provides a rigid, three-dimensional framework for orienting substituents, while its two nitrogen atoms offer versatile handles for chemical modification and potential points of interaction with biological targets. One nitrogen can be functionalized, while the other remains available for tuning basicity and solubility.
-
The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its steric bulk prevents unwanted side reactions at the N1 position of the piperazine ring. Crucially, it is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent synthetic elaboration at that position.
-
The Trifluoroethyl Moiety : The introduction of fluorine into drug candidates is a widely used strategy to modulate physicochemical and pharmacological properties. The highly electronegative fluorine atoms in the trifluoroethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the -CF3 group is a strong electron-withdrawing group, which markedly reduces the basicity of the adjacent piperazine nitrogen (N4). This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide serves to characterize the fundamental physicochemical properties that arise from this unique combination of structural features.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. While some experimental data for the title compound is not publicly available, we can compile its known identifiers and calculated properties, which provide a strong basis for experimental characterization.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | 1240582-25-5 | Chemical Registry |
| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | --- |
| Molecular Weight | 284.28 g/mol | Calculated |
| Physical State | Solid or high-boiling liquid | Inferred from storage conditions |
| Melting Point | Not publicly available. Requires experimental determination. | --- |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Chemical Analogy |
| Calculated LogP | 2.1 - 2.5 | Prediction Software (e.g., ChemDraw, MarvinSketch) |
| Predicted pKa | 5.5 - 6.5 (for the N4 protonated amine) | Prediction Software (e.g., MarvinSketch, ACD/Labs) |
| Storage | Store at 2-8°C for long-term stability. | Supplier Data |
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross biological membranes. The calculated LogP for this compound is in the range of 2.1-2.5, suggesting a moderate degree of lipophilicity suitable for oral absorption and cell permeability. The trifluoroethyl group increases lipophilicity compared to a simple ethyl group, while the polar piperazine core and carboxyl group provide a degree of hydrophilicity.
Acidity/Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. The most basic site on the title compound is the N4 nitrogen. The presence of the strongly electron-withdrawing trifluoroethyl group is expected to significantly lower its pKa compared to unsubstituted N-alkyl piperazines (which typically have pKa values around 9-10). The predicted pKa of 5.5-6.5 means that at physiological pH (~7.4), a substantial portion of the molecule will exist in its neutral, unprotonated form, which is generally more membrane-permeable.
Spectroscopic Profile (Anticipated)
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm, 9H), the piperazine ring protons (complex multiplets between ~2.5-3.6 ppm, 8H), and the methylene protons of the trifluoroethyl group (a quartet at ~2.8-3.0 ppm, 2H, coupled to the fluorine atoms).
-
¹³C NMR : The carbon spectrum should display signals for the tert-butyl methyls (~28 ppm) and quaternary carbon (~80 ppm), the piperazine carbons (~45-55 ppm), the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the trifluoroethyl group, with the CF₃ carbon appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺ at an m/z of approximately 285.15.
Experimental Protocols for Characterization
To ensure the quality and reliability of a synthetic building block, rigorous experimental characterization is essential. The following protocols describe self-validating systems for determining key physicochemical properties.
Sources
Spectroscopic Blueprint of a Fluorinated Piperazine: A Technical Guide to tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectral data for tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug development. In the absence of direct experimental spectra for the title compound, this guide employs a predictive and comparative approach. We present predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, meticulously interpreted through the lens of established spectroscopic principles and validated against the experimental data of a closely related, non-fluorinated analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. This dual-pronged analysis offers deep insights into the structural nuances and characteristic spectral signatures imparted by the trifluoroethyl moiety. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the characterization of this and similar fluorinated molecules.
Introduction: The Significance of Fluorination in Piperazine Scaffolds
The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its ability to engage in a multitude of biological interactions. The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a cornerstone of modern drug design. The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
The title compound, this compound, marries the versatile piperazine core with a trifluoroethyl group. This modification is anticipated to significantly alter the electronic and steric properties of the parent molecule, making a thorough structural characterization essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed roadmap to understanding the spectral features of this important molecule.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as illustrated in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted ¹H NMR data for the title compound is presented below, followed by a comparative analysis with its non-fluorinated analog.
Table 1: Predicted ¹H NMR Spectral Data for this compound *
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C2, C6 | ~3.45 | t | 4H |
| H on C3, C5 | ~2.60 | t | 4H |
| H on C14 | ~2.90 | q | 2H |
| H on C11-C13 | ~1.47 | s | 9H |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
Interpretation of the Predicted ¹H NMR Spectrum
-
Boc Protecting Group (C11-C13): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.47 ppm. This is a characteristic signal for the Boc protecting group and is consistent with the experimental data of the analog (1.45 ppm and 1.46 ppm)[1][2].
-
Piperazine Ring Protons (C2, C3, C5, C6): The piperazine ring protons are expected to appear as two distinct multiplets. The four protons on the carbons adjacent to the Boc-protected nitrogen (C2 and C6) are predicted to be deshielded and appear as a triplet around 3.45 ppm. The four protons on the carbons adjacent to the trifluoroethyl-substituted nitrogen (C3 and C5) are predicted to be slightly more shielded, appearing as a triplet around 2.60 ppm. This differentiation is due to the different electronic environments of the two nitrogen atoms.
-
Trifluoroethyl Protons (C14): The two protons on the carbon adjacent to the trifluoroethyl group (C14) are expected to appear as a quartet around 2.90 ppm. The quartet splitting pattern is a result of coupling to the three neighboring fluorine atoms on C15. The downfield shift compared to a standard ethyl group is due to the strong electron-withdrawing effect of the three fluorine atoms.
Comparative Analysis with Non-Fluorinated Analog
The experimental ¹H NMR data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate shows two triplets for the piperazine ring protons at 2.52 ppm and 3.47 ppm, and a singlet for the methylene protons of the acetate group at 3.12 ppm[1][2].
The key difference in the predicted spectrum of the title compound is the appearance of a quartet for the protons on C14, a direct consequence of the coupling with the trifluoromethyl group. Furthermore, the chemical shift of these protons is expected to be further downfield compared to the methylene protons of the acetate group in the analog, reflecting the stronger deshielding effect of the CF₃ group.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR data for the title compound is presented below.
Table 2: Predicted ¹³C NMR Spectral Data for this compound *
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C15 | ~125 | q |
| C7 | ~155 | s |
| C10 | ~80 | s |
| C14 | ~55 | q |
| C3, C5 | ~52 | s |
| C2, C6 | ~44 | s |
| C11, C12, C13 | ~28 | s |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Trifluoromethyl Carbon (C15): The carbon of the trifluoromethyl group is expected to appear as a quartet around 125 ppm due to one-bond coupling with the three fluorine atoms.
-
Carbonyl Carbon (C7): The carbonyl carbon of the Boc group is predicted to be the most downfield signal (excluding the CF₃ carbon) at approximately 155 ppm.
-
Quaternary Carbon of Boc Group (C10): The quaternary carbon of the tert-butyl group is expected to resonate around 80 ppm.
-
Methylene Carbon of Trifluoroethyl Group (C14): This carbon, directly attached to the CF₃ group, will also exhibit a quartet splitting pattern due to two-bond C-F coupling and is predicted to appear around 55 ppm.
-
Piperazine Ring Carbons (C2, C3, C5, C6): The carbons of the piperazine ring are expected to appear in the range of 44-52 ppm. The carbons adjacent to the trifluoroethyl-substituted nitrogen (C3 and C5) are predicted to be slightly more downfield than those adjacent to the Boc-protected nitrogen (C2 and C6).
-
Methyl Carbons of Boc Group (C11, C12, C13): The three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 28 ppm.
Comparative Analysis with Non-Fluorinated Analog
The experimental ¹³C NMR data for the non-fluorinated analog shows the piperazine carbons at 52.8 ppm and the methylene carbon of the acetate group at 60.1 ppm[1][2]. The predicted chemical shift for the piperazine carbons in the title compound is in a similar range. However, the presence of the CF₃ group introduces the characteristic quartet signals for C14 and C15, which are absent in the spectrum of the analog.
Mass Spectrometry: Fragmentation and Molecular Weight Determination
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Predicted Mass Spectrum:
-
Molecular Ion (M+H)⁺: m/z = 269.15
-
Key Fragments: m/z = 213.1, 186.1, 114.1, 57.1
Proposed Fragmentation Pathway
The fragmentation of N-Boc protected piperazines is well-documented. The primary fragmentation pathways for this compound under electrospray ionization (ESI) conditions are proposed below.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
-
Loss of Isobutylene (C₄H₈): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene from the tert-butyl group, leading to the formation of a carbamic acid intermediate, which would be observed at m/z 213.1.
-
Decarboxylation: The subsequent loss of carbon dioxide from the carbamic acid intermediate would result in a fragment at m/z 186.1.
-
Cleavage of the Boc group: Direct cleavage of the entire Boc group (C₅H₉O₂) from the protonated molecular ion is also a likely fragmentation pathway, resulting in a fragment corresponding to the protonated trifluoroethyl-piperazine at m/z 114.1.
-
tert-Butyl Cation: The formation of the stable tert-butyl cation at m/z 57.1 is a hallmark of molecules containing a Boc protecting group.
Experimental Protocols: A Practical Guide
This section outlines a robust, field-proven methodology for the synthesis and spectral characterization of this compound.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C and add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq.) dropwise. The use of the triflate leaving group is crucial for achieving efficient alkylation with the electron-deficient trifluoroethyl group[3].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Data Acquisition Protocol
-
NMR Spectroscopy:
-
Dissolve a sample of the purified product (5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
-
Conclusion: A Predictive and Comparative Approach to Spectral Analysis
This technical guide has provided a comprehensive overview of the predicted spectral data for this compound. By leveraging predictive tools and drawing strong comparisons to a well-characterized non-fluorinated analog, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. The insights provided herein are critical for the unambiguous characterization of this and other novel fluorinated piperazine derivatives, thereby facilitating their advancement in drug discovery and development pipelines.
References
-
Mamat, C.; Köckerling, M. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank2012 , 2012(4), M783. [Link]
-
Mamat, C.; Köckerling, M. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a compound of interest in medicinal chemistry due to the prevalence of the piperazine motif in pharmacologically active agents[1]. The incorporation of a trifluoroethyl group introduces unique spectral features that are crucial for chemists to understand for unambiguous structural confirmation and purity assessment. This document will serve as a detailed reference, elucidating the theoretical underpinnings of the spectral data and providing practical guidance for its interpretation.
The piperazine ring is a common scaffold in drug design, valued for its ability to improve physicochemical properties such as solubility and to serve as a versatile linker[1]. The addition of a tert-butoxycarbonyl (Boc) protecting group and a trifluoroethyl substituent modulates the electronic and conformational properties of the piperazine core, which in turn are reflected in the NMR spectra. Understanding these nuances is essential for researchers working with similar fluorinated compounds.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments that give rise to a characteristic NMR fingerprint. The key structural fragments to consider are the tert-butyl group, the piperazine ring, and the 2,2,2-trifluoroethyl group. Each of these moieties will be discussed in detail in the subsequent sections.
Figure 1: Molecular structure of this compound with key groups labeled.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the title compound is predicted to exhibit four distinct signals corresponding to the protons of the tert-butyl group, the two sets of non-equivalent methylene protons on the piperazine ring, and the methylene protons of the trifluoroethyl group.
tert-Butyl Protons (-C(CH₃)₃)
The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This will result in a sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm [2]. The integration of this peak will correspond to nine protons.
Piperazine Ring Protons (-CH₂CH₂-)
The piperazine ring exists in a dynamic equilibrium of chair conformations[3][4]. Due to the different substituents on the two nitrogen atoms, the four methylene groups are not equivalent. The protons on the carbons adjacent to the Boc-protected nitrogen (C2 and C6) will have a different chemical shift from the protons on the carbons adjacent to the trifluoroethyl-substituted nitrogen (C3 and C5).
-
Protons on C2 and C6: These protons are adjacent to the electron-withdrawing carbamate group. They are expected to resonate as a broad multiplet around 3.4-3.6 ppm .
-
Protons on C3 and C5: These protons are adjacent to the nitrogen bearing the trifluoroethyl group. They will likely appear as another broad multiplet, slightly downfield from the other piperazine protons, around 2.6-2.8 ppm .
The broadness of these signals can be attributed to the conformational exchange of the piperazine ring and restricted rotation around the amide bond of the Boc group at room temperature[4].
Trifluoroethyl Protons (-CH₂CF₃)
The methylene protons of the trifluoroethyl group are adjacent to the highly electronegative CF₃ group. This proximity causes a significant downfield shift. Furthermore, these protons will be split into a quartet by the three neighboring fluorine atoms (a phenomenon known as ¹H-¹⁹F coupling). The expected chemical shift for this quartet is in the range of 3.0-3.3 ppm , with a typical ³J(H,F) coupling constant of approximately 9-12 Hz [5][6].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | - | 9H |
| Piperazine (-CH₂N(TFE)-) | 2.6 - 2.8 | Multiplet (m) | - | 4H |
| Trifluoroethyl (-CH₂CF₃) | 3.0 - 3.3 | Quartet (q) | ³J(H,F) ≈ 9-12 | 2H |
| Piperazine (-CH₂N(Boc)-) | 3.4 - 3.6 | Multiplet (m) | - | 4H |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the trifluoromethyl group will also lead to observable C-F coupling.
tert-Butyl Group Carbons
-
Quaternary Carbon (-C(CH₃)₃): This carbon will appear as a singlet around 79-81 ppm [7].
-
Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give rise to a single, intense peak in the upfield region, typically around 28-29 ppm [7].
Piperazine Ring Carbons
Similar to the proton spectrum, the carbon atoms of the piperazine ring will be non-equivalent.
-
Carbons C2 and C6: These carbons, adjacent to the Boc-protected nitrogen, are expected to resonate around 43-45 ppm .
-
Carbons C3 and C5: These carbons, adjacent to the nitrogen with the trifluoroethyl group, will likely be found slightly downfield around 52-54 ppm .
Carbamate Carbonyl Carbon (C=O)
The carbonyl carbon of the Boc group will be observed as a singlet in the downfield region of the spectrum, typically around 154-156 ppm .
Trifluoroethyl Group Carbons
-
Methylene Carbon (-CH₂CF₃): This carbon is directly attached to the trifluoromethyl group and will therefore be split into a quartet due to one-bond ¹³C-¹⁹F coupling (¹J(C,F)). The chemical shift is expected to be around 55-58 ppm , with a large coupling constant of approximately 30-40 Hz .
-
Trifluoromethyl Carbon (-CF₃): This carbon will also be a quartet due to the one-bond C-F coupling, but with a much larger coupling constant (¹J(C,F) ≈ 270-280 Hz). It will be found in the region of 123-126 ppm [8].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| Methyl Carbons (-C(CH₃)₃) | 28 - 29 | Singlet | - |
| Piperazine (-CH₂N(Boc)-) | 43 - 45 | Singlet | - |
| Piperazine (-CH₂N(TFE)-) | 52 - 54 | Singlet | - |
| Methylene (-CH₂CF₃) | 55 - 58 | Quartet (q) | ¹J(C,F) ≈ 30-40 |
| Quaternary Carbon (-C(CH₃)₃) | 79 - 81 | Singlet | - |
| Trifluoromethyl Carbon (-CF₃) | 123 - 126 | Quartet (q) | ¹J(C,F) ≈ 270-280 |
| Carbonyl Carbon (C=O) | 154 - 156 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Experimental Protocol for NMR Data Acquisition
A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent can influence chemical shifts[9].
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS). For routine characterization, the residual solvent peak can be used for referencing[9].
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion[9].
-
Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon (except for those coupled to fluorine). A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm[7].
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Peak pick both spectra to determine the precise chemical shifts.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a clear structural fingerprint of the molecule. The characteristic signals of the tert-butyl, piperazine, and trifluoroethyl moieties, along with the observable H-F and C-F couplings, allow for unambiguous assignment of the structure. The predicted chemical shifts and coupling constants in this guide serve as a valuable reference for researchers synthesizing or working with this compound and related fluorinated piperazine derivatives. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in the field of drug development.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (2018-12-06). Available from: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. (2016-11-21). Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. (2010-04-16). Available from: [Link]
-
tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
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tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. (2007-08-14). Available from: [Link]
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FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
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t-Butyl group towers over other 1H resonances. ACD/Labs. Available from: [Link]
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]
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tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]
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Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. ResearchGate. Available from: [Link]
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13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. (1976). Available from: [Link]
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1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available from: [Link]
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19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Available from: [Link]
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SUPPLEMENTARY INFORMATION. Nature. Available from: [Link]
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13C NMR Chemical Shift. Oregon State University. Available from: [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. (2016-08-11). Available from: [Link]
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Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Institutes of Health. (2015-08-01). Available from: [Link]
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1H NMR: Intermediate Level, Spectrum 19. University of Wisconsin-Madison. Available from: [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. (2022). Available from: [Link]
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Fluorine-19 nuclear magnetic resonance spectrum of trifluoromethyl(pentafluoroethyl)sulfur difluoride. Inorganic Chemistry. (1968-04-01). Available from: [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. We will explore the characteristic fragmentation patterns derived from its unique trifluoroethyl, piperazine, and tert-butoxycarbonyl (Boc) moieties, providing a predictive framework for its identification and characterization. This guide emphasizes a causal understanding of fragmentation mechanisms, ensuring a self-validating approach to mass spectrometric analysis.
Introduction: The Significance of Mass Spectrometry in Pharmaceutical Analysis
This compound is a key building block in modern medicinal chemistry. The incorporation of a trifluoroethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the piperazine scaffold is a common pharmacophore in numerous approved drugs. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during synthesis. Accurate mass spectrometric analysis is therefore indispensable for reaction monitoring, purity assessment, and metabolite identification in the development of novel therapeutics incorporating this scaffold.
This guide will provide a detailed examination of the mass spectrometric characteristics of this compound, focusing on electrospray ionization (ESI) in positive ion mode, a widely utilized technique for such molecules.
Molecular Characteristics and Expected Ionization
Before delving into fragmentation, it is crucial to establish the fundamental properties of the target molecule.
Molecular Formula: C₁₁H₁₉F₃N₂O₂
Molecular Weight (Monoisotopic Mass): 268.1402 g/mol
Under typical ESI conditions, the basic nitrogen atoms of the piperazine ring are readily protonated. Therefore, the most abundant ion observed in the full scan mass spectrum is expected to be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 269.1475.
Optimizing the Experimental Workflow: A Rationale-Driven Approach
The successful analysis of this compound by mass spectrometry hinges on a well-designed experimental protocol. The following workflow is recommended, with each step justified to ensure data integrity and reproducibility.
Figure 1: Recommended LC-MS workflow for the analysis of the target compound.
Detailed Experimental Protocol
Sample Preparation:
-
Solvent Selection: Dissolve the compound in a high-purity solvent such as methanol or acetonitrile. These solvents are compatible with reversed-phase chromatography and electrospray ionization.
-
Concentration: Prepare a stock solution at a concentration of 1 mg/mL. For analysis, dilute this stock to a working concentration of 1-10 µg/mL to avoid detector saturation and ion suppression.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a suitable choice for retaining this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte, enhancing the ESI signal.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the compound. This ensures good peak shape and separation from potential impurities.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is preferred due to the presence of basic nitrogen atoms in the piperazine ring.
-
Full Scan (MS1): Acquire data in a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 269.15) and subject it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
Decoding the Fragmentation Pattern: A Mechanistic Perspective
The tandem mass spectrum of protonated this compound is predicted to be rich in information due to the presence of three distinct functional moieties that can direct fragmentation. The following sections detail the expected fragmentation pathways.
The Labile Boc Protecting Group: A Primary Fragmentation Driver
The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions and in the gas phase. Its fragmentation is a primary and highly characteristic pathway.
Figure 2: Fragmentation pathways originating from the Boc group.
-
Loss of Isobutylene (C₄H₈): A major fragmentation route involves the elimination of isobutylene (56 Da) to form a carbamic acid intermediate, which readily decarboxylates. However, the resulting protonated piperazine carbamic acid is often observed.
-
Loss of the Entire Boc Group (C₅H₉O₂): The complete loss of the Boc group as a radical (100 Da) is another significant pathway, leading to the deprotected piperazine derivative.
-
Loss of tert-butanol (C₄H₁₀O): Elimination of tert-butanol (74 Da) can also occur, though it is generally a less favored pathway compared to the loss of isobutylene.
Piperazine Ring Fission: Characteristic Cleavages
The protonated piperazine ring is susceptible to ring-opening and subsequent fragmentation, a common characteristic of cyclic amines.
Figure 3: Fragmentation pathways involving the piperazine ring.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines. In this case, it can lead to the formation of various fragment ions depending on which bond is cleaved and where the charge is retained.
-
Ring Opening: The piperazine ring can undergo protonation-induced ring opening, followed by fragmentation to yield smaller charged species.
The Influence of the Trifluoroethyl Group
The highly electronegative fluorine atoms of the trifluoroethyl group significantly influence the fragmentation pattern.
-
Loss of HF: A common neutral loss from fluorinated compounds is the elimination of hydrogen fluoride (HF), with a mass of 20 Da.
-
Cleavage of the C-C bond adjacent to the CF₃ group: The bond between the CF₃ group and the adjacent CH₂ group can cleave, although this is generally less favorable than fragmentation of the more labile Boc group and piperazine ring.
Predicted Mass Spectrum and Fragment Ion Table
Based on the mechanistic insights discussed, a table of predicted major fragment ions for this compound is presented below.
| m/z (calculated) | Proposed Structure / Neutral Loss | Originating Moiety |
| 269.15 | [M+H]⁺ | Parent Molecule |
| 213.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) | Boc Group |
| 198.11 | [C₇H₁₃F₃N₂]⁺ (α-cleavage) | Piperazine Ring |
| 169.09 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) | Boc Group |
| 114.09 | [C₅H₁₁N₂]⁺ (Piperazine ring fragment) | Piperazine Ring |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) | Boc Group |
Conclusion: A Framework for Confident Analysis
This technical guide has provided a detailed, mechanistically driven framework for understanding the mass spectrometry of this compound. By understanding the characteristic fragmentation patterns of the Boc, piperazine, and trifluoroethyl moieties, researchers can confidently identify this compound, characterize its purity, and track its fate in complex biological matrices. The provided experimental protocol serves as a robust starting point for developing validated analytical methods. The principles outlined herein are broadly applicable to the analysis of other complex fluorinated and Boc-protected piperazine derivatives, empowering scientists in the pursuit of novel therapeutics.
References
- Fragmentation of Cyclic Amines. The fragmentation of piperazine and its derivatives follows general rules for cyclic amines. For foundational knowledge, refer to standard mass spectrometry textbooks such as: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Mass Spectrometry of Fluorinated Compounds. The behavior of fluorinated compounds in mass spectrometry is a specialized topic. For an overview, see: Schlosser, M. (Ed.). (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
Infrared (IR) spectrum of "Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate"
An In-depth Technical Guide to the Infrared (IR) Spectrum of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides critical information about a molecule's functional groups and structure.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of the IR spectrum, a robust experimental protocol for data acquisition using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and guidance on spectral interpretation. By deconstructing the molecule into its primary functional components—the tert-butyl carbamate (Boc) group, the piperazine ring, and the trifluoroethyl moiety—we can assign characteristic vibrational modes to specific absorption bands, ensuring accurate structural verification and quality control.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the unambiguous confirmation of molecular structure is paramount. Infrared (IR) spectroscopy serves as a cornerstone analytical technique for this purpose. When a molecule is exposed to infrared radiation, its bonds vibrate at specific, quantized frequencies.[3] By measuring the absorption of this radiation, we can generate a unique spectral fingerprint that reveals the presence of specific functional groups.[2]
This compound is a complex molecule featuring several distinct functional groups. Its structural integrity is crucial for its intended use in subsequent synthetic steps. This guide provides an in-depth examination of its IR spectrum, bridging theoretical principles with practical application to empower scientists in its characterization.
Molecular Structure and Vibrational Mode Analysis
To accurately predict and interpret the IR spectrum, we must first analyze the molecule's constituent parts. Each part will contribute a unique set of absorption bands based on the types of bonds and atoms present.
Caption: Molecular structure with key functional group analysis.
The Tert-butyl Carbamate (Boc) Group
The Boc protecting group is a prominent feature and gives rise to several characteristic peaks.[4]
-
C=O Stretching: The carbonyl (C=O) bond in the carbamate will produce a very strong and sharp absorption band. Typically found in the 1700-1680 cm⁻¹ range, this peak is often the most intense in the spectrum and is a primary indicator of the Boc group.[5]
-
C-O Stretching: The C-O single bonds within the carbamate and tert-butyl group will exhibit stretching vibrations, typically appearing in the 1300-1150 cm⁻¹ region.
-
C-N Stretching: The carbamate C-N bond stretch is expected in the 1350-1250 cm⁻¹ range.
-
Tert-butyl Group Vibrations: The C(CH₃)₃ moiety will show characteristic symmetric and asymmetric C-H bending modes around 1390 cm⁻¹ and 1365 cm⁻¹ (often a distinctive doublet).
The Piperazine Ring
The saturated heterocyclic piperazine ring contributes primarily to C-H and C-N vibrations.
-
C-H Stretching: The methylene (-CH₂-) groups in the ring will display symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region.[6]
-
CH₂ Bending (Scissoring): A characteristic absorption for the CH₂ scissoring vibration is expected around 1465-1450 cm⁻¹.[7]
-
C-N Stretching: The stretching vibrations of the C-N bonds within the tertiary amine environment of the piperazine ring will appear in the 1250-1020 cm⁻¹ region. These may overlap with other absorptions.
The 2,2,2-Trifluoroethyl Group
The trifluoroethyl group is defined by the highly polar C-F bonds, which lead to some of the most intense absorptions in the spectrum.
-
C-F Stretching: The C-F bonds are strong absorbers of IR radiation due to the large change in dipole moment during vibration. This results in very strong, and often broad, absorption bands in the 1300-1000 cm⁻¹ region.[8] The presence of multiple fluorine atoms often leads to several intense peaks in this "fingerprint" region.
-
C-H Stretching: The -CH₂- group adjacent to the CF₃ group will have its C-H stretching vibrations in the 2980-2900 cm⁻¹ range.
Predicted Infrared Spectrum: A Summary
The combination of these functional groups will generate a complex but interpretable spectrum. The most diagnostic peaks are expected to be the intense C=O stretch from the Boc group and the very strong C-F stretches from the trifluoroethyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Tert-butyl Carbamate | C=O Stretch | 1700 - 1680 | Strong, Sharp |
| C-H Bends (tert-butyl) | ~1390 and ~1365 | Medium (often doublet) | |
| C-O Stretch | 1300 - 1150 | Medium to Strong | |
| Piperazine Ring | C-H Stretches | 2950 - 2850 | Medium to Strong |
| CH₂ Bend (Scissoring) | 1465 - 1450 | Medium | |
| C-N Stretch | 1250 - 1020 | Medium | |
| Trifluoroethyl Group | C-F Stretches | 1300 - 1000 | Very Strong, Broad |
| C-H Stretches | 2980 - 2900 | Medium |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern sampling technique in FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation.[9][10] It operates by measuring the absorption of an infrared evanescent wave that penetrates a small distance into the sample in contact with a high-refractive-index crystal.[1]
Causality Behind Experimental Choices
-
Technique Selection (ATR-FTIR): Chosen for its speed, ease of use, and non-destructive nature. It eliminates the need for preparing KBr pellets or Nujol mulls, which can be time-consuming and potentially introduce contaminants or sample degradation.[9][11]
-
Crystal Choice (Diamond): A diamond ATR crystal is selected for its exceptional durability, chemical inertness, and broad spectral range, making it suitable for a wide variety of organic compounds.
-
Background Scan: A background spectrum is collected before the sample is analyzed. This is a critical self-validating step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, ensuring that the final spectrum is solely that of the analyte.
Step-by-Step Methodology
Caption: ATR-FTIR experimental workflow.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol. Dry the crystal completely.
-
Background Collection (Self-Validation): With the clean, empty ATR accessory in place, collect a background spectrum. This scan typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.
-
Sample Spectrum Collection: Collect the infrared spectrum of the sample using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.
-
Data Processing and Cleaning: After data collection, clean the sample from the ATR crystal using the method described in step 2. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.
Trustworthiness and Self-Validation
The integrity of the obtained spectrum relies on a self-validating protocol:
-
Instrument Performance: Modern FTIR instruments conduct performance qualification tests to verify their operational status.
-
Background Correction: The mandatory collection of a background spectrum ensures that atmospheric absorptions (CO₂ around 2350 cm⁻¹ and H₂O in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions) are removed, preventing misinterpretation of the data.
-
Reproducibility: Repeating the measurement (steps 4-6) should yield a virtually identical spectrum, confirming the homogeneity of the sample and the reliability of the technique.
By adhering to this protocol, the resulting IR spectrum can be considered a trustworthy and accurate representation of the molecule's vibrational properties, suitable for structural confirmation, identity testing, and quality assurance in a drug development setting.
References
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Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(10), 2371-2377. [Link]
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DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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Bentley, F. F., & Wolf, E. F. (1959). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal. [Link]
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ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]
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National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]
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National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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Reusch, W. (2013). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry. [Link]
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Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
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WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]
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ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... [Link]
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ResearchGate. (n.d.). Infrared and Raman spectra and quantum chemistry calculations for 2,2,2-trifluoroethyl trichloromethanesulfonate,CCl3SO2OCH2CF3. [Link]
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Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. [Link]
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Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
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SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
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ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]
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ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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ScienceDirect. (n.d.). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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The Intricate Dance of Structure and Conformation: A Technical Guide to Boc-Protected Trifluoroethyl Piperazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Conformational Landscape of a Privileged Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its prevalence stems from its ability to engage in crucial biological interactions, often acting as a versatile scaffold to present pharmacophoric elements in a defined spatial orientation. The conformational behavior of the piperazine ring is therefore of paramount importance, as subtle changes in its three-dimensional structure can profoundly impact biological activity. This technical guide delves into the intricate world of a specifically substituted piperazine derivative: tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate.
Herein, we, as senior application scientists, will dissect the interplay between the bulky tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing 2,2,2-trifluoroethyl substituent on the piperazine core. This guide will move beyond a simple recitation of facts, offering a deep dive into the causality behind experimental choices and providing a framework for the rational design of piperazine-containing molecules. We will explore the synthesis, characterization, and, most critically, the conformational landscape of this molecule, leveraging a combination of experimental and computational techniques to provide a holistic understanding.
I. Synthesis and Spectroscopic Characterization: Building and Verifying the Molecular Architecture
The synthesis of this compound is a multi-step process that begins with the selective protection of one of the piperazine nitrogens, followed by the introduction of the trifluoroethyl group.
A. Synthetic Strategy: A Tale of Two Nitrogens
The primary challenge in the synthesis of monosubstituted piperazines lies in the selective functionalization of one of the two chemically equivalent secondary amine groups. A common and effective strategy involves the use of a protecting group, with the Boc group being a popular choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for the preparation of 1-Boc-4-(2,2,2-trifluoroethyl)piperazine.
B. Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on established methods for the N-Boc protection and N-alkylation of piperazines.[1][2][3]
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine)
-
To a solution of piperazine (2.0 eq.) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and dichloromethane) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) portion-wise. The use of an excess of piperazine helps to minimize the formation of the di-Boc-protected byproduct.
-
Add a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acid formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the excess piperazine and other water-soluble byproducts.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-Boc-piperazine.
Step 2: Synthesis of this compound
-
To a solution of 1-Boc-piperazine (1.0 eq.) in an aprotic solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.).
-
Add the 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate or 2,2,2-trifluoroethyl iodide (1.1 eq.), dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final product.
C. Spectroscopic Verification: Confirming the Structure
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized molecule.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.
-
¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (typically broad multiplets in the range of 2.4-3.6 ppm), and the trifluoroethyl group (a quartet around 2.8-3.2 ppm due to coupling with the fluorine atoms).
-
¹³C NMR: The carbon spectrum will display signals for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the piperazine ring carbons (in the 40-55 ppm region), and the trifluoroethyl group (a quartet for the CH₂ group due to C-F coupling and a quartet for the CF₃ group).
-
¹⁹F NMR: This will show a triplet for the CF₃ group, confirming its presence and coupling to the adjacent CH₂ group.
Table 1: Representative NMR Spectroscopic Data for Boc-Protected Piperazine Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~80 (s), ~28 (s) |
| Piperazine (CH₂) | 2.4-3.6 (m, 8H) | 40-55 (m) |
| Trifluoroethyl (CH₂) | 2.8-3.2 (q, JHF ≈ 10 Hz, 2H) | ~55 (q, JCF ≈ 35 Hz) |
| Trifluoroethyl (CF₃) | - | ~125 (q, JCF ≈ 275 Hz) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound, and the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
3. Infrared (IR) Spectroscopy:
IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.
II. The Conformational Landscape: A Dance of Steric and Electronic Effects
The six-membered piperazine ring, like cyclohexane, can adopt several conformations, with the chair form being the most stable. However, the presence of substituents on the nitrogen atoms can significantly influence the conformational equilibrium and the barriers to ring inversion.
A. The Dominant Chair Conformation
X-ray crystallographic studies of numerous piperazine derivatives have overwhelmingly shown that the piperazine ring preferentially adopts a chair conformation in the solid state.[4][5] This preference is driven by the minimization of torsional and steric strain. In solution, while other conformations such as the boat and twist-boat are possible, the chair conformation is generally the most populated.
B. The Influence of the Boc Group: A Steric Anchor
The bulky tert-butoxycarbonyl (Boc) group exerts a significant steric influence on the piperazine ring. Due to its size, the Boc group has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the other side of the ring. This steric hindrance can also raise the energy barrier for ring inversion.
C. The Trifluoroethyl Group: An Electronic Enigma
The 2,2,2-trifluoroethyl group introduces a fascinating interplay of steric and electronic effects.
-
Steric Effects: While smaller than the Boc group, the trifluoroethyl group still possesses some steric bulk and would also generally favor an equatorial position.
-
Electronic Effects: The three fluorine atoms are highly electronegative, making the trifluoroethyl group strongly electron-withdrawing. This has several consequences:
-
Reduced Basicity: The electron-withdrawing nature of the trifluoroethyl group decreases the electron density on the adjacent nitrogen atom, thereby reducing its basicity.
-
Gauche Effect: The "gauche effect" is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation. In the context of the trifluoroethyl group, there can be a stabilizing interaction between the C-F bond and the lone pair of electrons on the nitrogen atom, or with adjacent C-H bonds, which can influence the preferred rotameric conformation of the trifluoroethyl group.
-
Diagram of Potential Conformational Influences:
Caption: Interplay of factors influencing the conformation of Boc-protected trifluoroethyl piperazine.
III. Probing the Conformation: Experimental and Computational Approaches
A multi-pronged approach combining experimental techniques and computational modeling is necessary to fully elucidate the conformational preferences of Boc-protected trifluoroethyl piperazine.
A. Advanced NMR Techniques: A Window into Solution-State Dynamics
While standard ¹H and ¹³C NMR confirm the structure, more advanced techniques are required to probe the three-dimensional arrangement of atoms in solution.
1. Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE) Spectroscopy:
NOE and ROE experiments are invaluable for determining through-space proximities between protons.
-
NOESY/ROESY: These 2D NMR experiments reveal cross-peaks between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.
-
Interpretation: For the piperazine ring, NOEs between axial and equatorial protons on adjacent carbons, as well as between axial protons on the same side of the ring (1,3-diaxial), can confirm the chair conformation and the equatorial orientation of the substituents.
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent at a concentration of 10-20 mM. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz).
-
Pulse Sequence: Employ a standard NOESY or ROESY pulse sequence.
-
Mixing Time: The mixing time is a critical parameter that needs to be optimized. For small molecules, a range of mixing times (e.g., 300-800 ms) should be tested to observe the build-up of NOE cross-peaks.
-
Data Processing: Process the 2D data with appropriate window functions and perform baseline correction.
-
Analysis: Integrate the cross-peak volumes to obtain semi-quantitative distance information.
2. Temperature-Dependent NMR Spectroscopy:
This technique is used to study dynamic processes such as ring inversion and rotation around single bonds.
-
Coalescence Temperature: As the temperature is increased, the rate of a dynamic process increases. At a certain temperature, known as the coalescence temperature, the signals for the exchanging protons broaden and merge into a single peak.
-
Energy Barrier Calculation: By analyzing the line shape of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the dynamic process.
Experimental Protocol: Temperature-Dependent NMR
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide liquid range (e.g., deuterated toluene or dimethylformamide).
-
Spectrometer Setup: The NMR spectrometer must be equipped with a variable temperature unit.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the exchange is slow and individual signals are sharp, and gradually increasing the temperature through the coalescence point to a high temperature where the exchange is fast.
-
Data Analysis: Use specialized software to perform a line-shape analysis of the exchanging signals to determine the rate constants at each temperature and subsequently calculate the activation energy barrier.
B. X-ray Crystallography: The Solid-State Snapshot
Single-crystal X-ray diffraction provides a definitive, high-resolution picture of the molecule's conformation in the solid state.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Table 2: Representative Crystallographic Data for a Substituted Boc-Piperazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.40 |
| b (Å) | 16.47 |
| c (Å) | 12.49 |
| β (°) | 90.95 |
| Volume (ų) | 1727.7 |
| Z | 4 |
Data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a structurally related compound.[4]
C. Computational Modeling: In Silico Insights
Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to rationalize experimental observations.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Key Computational Methods:
-
Molecular Mechanics (MM): Useful for performing a broad conformational search to identify low-energy conformers.
-
Density Functional Theory (DFT): Provides a good balance of accuracy and computational cost for geometry optimization and energy calculations of the identified conformers.
-
Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) can be used for more accurate single-point energy calculations on the DFT-optimized geometries.
IV. Conclusion: A Synergistic Understanding
The structure and conformation of this compound are governed by a delicate balance of steric and electronic factors. The piperazine ring is expected to exist predominantly in a chair conformation, with both the bulky Boc group and the trifluoroethyl group occupying equatorial positions to minimize steric strain. The electron-withdrawing nature of the trifluoroethyl group will influence the basicity of the adjacent nitrogen and may introduce subtle conformational preferences through the gauche effect.
A comprehensive understanding of this molecule's conformational landscape requires a synergistic approach, combining the synthetic control to build the molecule, the spectroscopic rigor to verify its structure, and a combination of advanced experimental and computational techniques to probe its three-dimensional nature. The insights gained from such studies are not merely academic; they provide a rational basis for the design of novel piperazine-containing molecules with tailored properties for applications in drug discovery and development.
V. References
-
Koeckerling, M., & Younes, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (2010). ResearchGate. [Link]
-
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2017). National Center for Biotechnology Information. [Link]
-
tert-Butyl piperazine-1-carboxylate. PubChem. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. [Link]
-
Structures of piperazine, piperidine and morpholine. (2004). PubMed. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]
-
Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Publications. [Link]
-
NOESY and ROESY. (2018). University of Wisconsin-Madison. [Link]
-
2D NOESY and ROESY for Small Molecules. Indiana University. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2019). National Center for Biotechnology Information. [Link]
-
Gauche effect. Wikipedia. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). PubMed. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
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- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: An Application Note and Detailed Protocol
Introduction
The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity. The 2,2,2-trifluoroethyl group, in particular, is a valuable substituent. When incorporated into the piperazine ring, a privileged structure in numerous approved pharmaceuticals, it can significantly modulate the basicity of the distal nitrogen and influence the overall biological activity of the molecule. This guide provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a key building block for the development of novel therapeutics.
Synthetic Strategy and Mechanism: A Tale of Nucleophilic Substitution
The synthesis of this compound is efficiently achieved through the nucleophilic substitution reaction between commercially available tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and a highly reactive trifluoroethylating agent. The strategic choice of a mono-Boc-protected piperazine is crucial as it deactivates one of the piperazine nitrogens, thereby enabling selective alkylation at the free secondary amine.[1]
For this synthesis, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is the electrophile of choice. The triflate group is an excellent leaving group, rendering the adjacent ethyl group highly susceptible to nucleophilic attack. The reaction is facilitated by a mild inorganic base, such as potassium carbonate (K₂CO₃), which serves to neutralize the triflic acid byproduct generated during the reaction and to maintain a basic environment conducive to the nucleophilic character of the secondary amine.[2] Acetonitrile or dimethylformamide (DMF) are suitable polar aprotic solvents for this transformation, effectively solvating the reagents and facilitating the reaction.[2]
The underlying mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary nitrogen of N-Boc-piperazine attacks the electrophilic carbon of the 2,2,2-trifluoroethyl triflate, leading to the formation of a new carbon-nitrogen bond and the displacement of the triflate leaving group.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis and can be scaled accordingly. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 eq, 10 mmol, 1.86 g) and anhydrous acetonitrile (50 mL).
-
Addition of Base: To the stirred solution, add finely powdered anhydrous potassium carbonate (2.0 eq, 20 mmol, 2.76 g).
-
Addition of Trifluoroethylating Agent: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq, 11 mmol, 2.55 g) dropwise to the suspension at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Tert-butyl piperazine-1-carboxylate | 186.25 | 10 | 1.0 | 1.86 g |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 232.10 | 11 | 1.1 | 2.55 g |
| Potassium Carbonate | 138.21 | 20 | 2.0 | 2.76 g |
| Anhydrous Acetonitrile | - | - | - | 50 mL |
Characterization of the Final Product
The structure of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet at approximately 1.45 ppm corresponding to the nine protons of the tert-butyl group. The protons on the piperazine ring will appear as multiplets in the region of 2.5-3.5 ppm. A characteristic quartet will be observed for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, likely around 2.8-3.0 ppm, due to coupling with the three fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The piperazine ring carbons will resonate in the range of 45-55 ppm. The carbon of the trifluoroethyl group will appear as a quartet due to carbon-fluorine coupling. The carbonyl carbon of the Boc group will be observed around 155 ppm.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺.
Safety Precautions
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This reagent is highly toxic if swallowed or inhaled and causes severe skin burns and eye damage.[3][4] It should be handled with extreme care in a fume hood using appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
N-Boc-piperazine: This compound can cause skin, eye, and respiratory irritation.[5][6] Standard laboratory safety practices should be followed.
-
Potassium Carbonate: It is an irritant to the skin, eyes, and respiratory system.[7][8] Avoid inhalation of the powder and direct contact.
-
Solvents: Acetonitrile and ethyl acetate are flammable. All heating should be conducted using a heating mantle, and sources of ignition should be avoided.
References
- BenchChem. (2025).
-
PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2025).
-
Carl ROTH. Safety Data Sheet: Potassium carbonate. Carl ROTH. Retrieved from [Link]
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- ECHEMI.
- Journal of Fluorine Chemistry.
- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
- Santa Cruz Biotechnology.
- TCI Chemicals.
- ResearchGate. (PDF)
- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
- Sigma-Aldrich. (2025).
- Amadis Chemical. 2-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Potassium Carbonate Anhydrous (Certified ACS). Fisher Scientific.
- Fisher Scientific. (2012). SAFETY DATA SHEET: N-BOC-Piperazine. Fisher Scientific.
- ResearchGate.
- BOC Sciences. CAS 13349-90-1 1-(2,2,2-trifluoroethyl)piperazine.
- National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Macmillan Group - Princeton University.
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
- Chemos GmbH & Co.KG.
- Journal of the Chemical Society, Perkin Transactions 1. Complexation and photoinduced electron-transfer reaction between perfluoroalkyl iodides and N,N,N′,N′-tetramethylphenylene-1,4-diamine, anilines and piperazines.
- Fisher Scientific. (2023).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- BLDpharm. tert-Butyl 4-(2-hydroxyethyl)
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine. Fisher Scientific.
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- INEOS Group. (2022).
- Spectrum Chemical. (2018).
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- BLDpharm. tert-Butyl 4-(2-aminoethyl)
- PubChemLite. Tert-butyl 4-(1-fluoro-2-hydroxyethyl)
- PubChem. tert-Butyl 4-(2-oxoethyl)
- Sigma-Aldrich. 1-Boc-piperazine.
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Application Note: A Comprehensive Guide to the TFA-Mediated Deprotection of Boc-Trifluoroethyl-Piperazine
Abstract: This document provides a detailed protocol and in-depth scientific background for the removal of the tert-butyloxycarbonyl (Boc) protecting group from a trifluoroethyl-substituted piperazine derivative using trifluoroacetic acid (TFA). This transformation is a critical step in many multi-step organic syntheses, particularly within the pharmaceutical and drug development sectors. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss methods for reaction monitoring, and offer expert insights into potential challenges and troubleshooting.
Introduction: The Strategic Importance of Boc Deprotection
In the intricate world of medicinal chemistry and process development, the use of protecting groups is a cornerstone of synthetic strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its ease of installation and, critically, its lability under specific acidic conditions while remaining stable to a wide array of other reagents and reaction environments.[1][2] The piperazine scaffold, decorated here with a trifluoroethyl group, is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of drug candidates.
The cleavage of the Boc group to unmask the free amine is often a pivotal step, enabling subsequent functionalization or revealing the final active pharmaceutical ingredient (API). Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, prized for its effectiveness, volatility, and the straightforward nature of the reaction.[3][4] This guide provides a robust and reproducible protocol for this specific deprotection, ensuring high yield and purity of the desired trifluoroethyl-piperazine product.
The Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
The efficacy of TFA in removing the Boc group is rooted in a well-understood, acid-catalyzed elimination mechanism. The process is initiated by the strong acidity of TFA, which protonates the carbonyl oxygen of the Boc group. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][6][7] In the acidic reaction medium, the newly liberated piperazine nitrogen is immediately protonated by the excess TFA to form its trifluoroacetate salt.[5][7]
This multi-step process is highly efficient and typically proceeds rapidly at room temperature.[4][6]
Caption: Mechanism of TFA-mediated Boc deprotection.
Field-Proven Experimental Protocol
This section details a reliable method for the TFA deprotection of Boc-trifluoroethyl-piperazine. The protocol is designed for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| N-Boc-1-(2,2,2-trifluoroethyl)piperazine | ≥98% Purity | Commercial Source |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Lab Preparation |
| Brine (Saturated NaCl Solution) | ACS Grade | Lab Preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous, Granular | VWR Chemicals |
| Diethyl Ether | ACS Grade | Commercial Source |
Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Scale | 1.0 mmol | A standard laboratory scale for straightforward workup and purification. |
| Solvent | Dichloromethane (DCM) | Excellent solvent for the starting material and inert to the reaction conditions.[3] |
| Solvent Volume | 5 mL (approx. 0.2 M) | A dilute solution helps to manage the reaction exotherm and gas evolution.[6] |
| TFA Concentration | 20-50% (v/v) in DCM | A common and effective concentration range. A 1:1 mixture of TFA:DCM is also frequently used.[8] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically fast and efficient at ambient temperature.[4] |
| Reaction Time | 1-4 hours | Sufficient for most substrates, but should be monitored for completion.[1] |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-1-(2,2,2-trifluoroethyl)piperazine (1.0 mmol). Dissolve the substrate in dichloromethane (5 mL).
-
Addition of TFA: Place the flask in an ice-water bath to manage any potential exotherm. Slowly add trifluoroacetic acid (5 mL, for a 1:1 v/v mixture) to the stirring solution. Caution: This addition should be performed in a certified chemical fume hood as TFA is corrosive and volatile.[9][10]
-
Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. The reaction will evolve carbon dioxide gas, so the system should not be sealed.[3][5]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A typical TLC system would be 10% methanol in DCM. The product, a free amine, will have a much lower Rf value than the Boc-protected starting material and can be visualized with a ninhydrin stain.[7]
-
Workup - Quenching and Neutralization: Once the reaction is complete (typically 1-2 hours), concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[12][13]
-
Basification: Carefully dilute the residue with DCM (10 mL) and cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[1]
Purification
The crude product can often be used directly in the next step if it is of sufficient purity. If further purification is required, silica gel column chromatography is a standard method.
Caption: Workflow for TFA deprotection of Boc-piperazine.
Troubleshooting and Expert Considerations
-
Incomplete Reaction: If monitoring indicates a stalled or incomplete reaction, the cause could be insufficient acid or low temperature.[7] Adding more TFA or allowing the reaction to stir for a longer duration can often resolve this.
-
Side Reactions: The primary byproduct of Boc deprotection is the tert-butyl cation.[14] This electrophile can potentially alkylate nucleophilic sites on the substrate or product.[2] While the trifluoroethyl-piperazine system is generally robust, for more sensitive substrates containing electron-rich aromatic rings or thiols, adding a scavenger like triethylsilane or thioanisole to the reaction mixture can trap the cation and prevent unwanted side reactions.[5]
-
Workup Difficulties: The deprotected amine product may have some water solubility, especially as its salt. If emulsions form during the basic wash, adding more brine can help break them. If the product is highly water-soluble, alternative workup procedures, such as using a solid-supported base (e.g., Amberlyst A21 resin) to neutralize the acid, can be employed to avoid an aqueous wash.[15]
-
Removing Residual TFA: TFA can be difficult to remove completely by evaporation alone. Co-evaporation with a non-polar solvent like toluene or cyclohexane can help azeotropically remove residual acid.[8]
Safety Precautions
Trifluoroacetic acid is a highly corrosive and toxic substance that can cause severe skin and eye burns and respiratory tract irritation.[9][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl or neoprene are often recommended), and chemical safety goggles. A face shield is also recommended.[10][18]
-
Engineering Controls: All manipulations involving TFA must be conducted within a certified chemical fume hood to prevent inhalation of its volatile and corrosive vapors.[10]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[18] In case of skin contact, immediately flush the affected area with copious amounts of water.[17]
-
Waste Disposal: TFA waste must be neutralized and disposed of according to institutional and local environmental regulations.[9]
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Jones, A. D., et al. (2019). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 23(10), 2237-2243.
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- O'Brien, A. G., et al. (2013). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron, 69(29), 5961-5974.
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Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. Retrieved from [Link]
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ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
- Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(110), 90818-90824.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Reddit. (2023). Boc De-protection. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
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Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: TRIFLUOROACETIC ACID. Retrieved from [Link]
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Introduction: Navigating the Challenges of Electron-Deficient Amine Coupling
An In-Depth Technical Guide to the Buchwald-Hartwig Amination with 1-(2,2,2-trifluoroethyl)piperazine
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The N-aryl piperazine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs.[3][2]
This guide focuses on a specific, yet increasingly important, application of this reaction: the coupling of 1-(2,2,2-trifluoroethyl)piperazine with aryl halides. The incorporation of the trifluoroethyl group into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] However, the strong electron-withdrawing nature of this group decreases the nucleophilicity of the piperazine nitrogen, presenting a significant challenge for the standard Buchwald-Hartwig protocol. This guide provides a comprehensive framework for successfully navigating these challenges, offering a robust starting protocol, mechanistic insights, and strategies for optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen to form a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][8]
The electron-deficient nature of 1-(2,2,2-trifluoroethyl)piperazine can slow down both the amine coordination and the final reductive elimination step. Therefore, the choice of a highly active catalyst system is paramount for achieving efficient coupling.
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommended Starting Protocol
This protocol is designed as a robust starting point for the coupling of 1-(2,2,2-trifluoroethyl)piperazine with a range of aryl halides. It employs a modern, air-stable palladium pre-catalyst and a sterically hindered biarylphosphine ligand, which are often necessary for challenging amination reactions.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
1-(2,2,2-trifluoroethyl)piperazine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (if solid), palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the 1-(2,2,2-trifluoroethyl)piperazine followed by the anhydrous solvent. If the aryl halide is a liquid, add it at this stage.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination with an electron-deficient amine is highly dependent on the careful selection of reaction parameters. The following table provides a summary of recommended starting conditions and options for optimization.
| Parameter | Recommended Starting Condition | Optimization Considerations | Rationale |
| Palladium Pre-catalyst | G3-XPhos (2 mol%) | G4-XPhos, RuPhos-Pd-G3 | Air-stable pre-catalysts provide reliable initiation. Different generations offer varying activities. |
| Ligand | XPhos (4 mol%) | RuPhos, BrettPhos, AdBrettPhos | Sterically hindered, electron-rich biarylphosphine ligands are crucial for promoting oxidative addition and reductive elimination, especially with challenging substrates.[7] |
| Base | Sodium tert-butoxide (NaOtBu) | Lithium bis(trimethylsilyl)amide (LHMDS), Potassium phosphate (K₃PO₄) | A strong, non-nucleophilic base is required to deprotonate the less basic piperazine. Weaker bases may be suitable for more reactive aryl halides. |
| Solvent | Toluene | Dioxane, CPME | Aprotic, non-polar to moderately polar solvents are generally preferred. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often necessary for less reactive aryl chlorides or bromides. |
| Amine Equivalents | 1.2 equiv | 1.1-1.5 equiv | A slight excess of the amine is used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh, high-quality pre-catalyst.- Switch to a stronger base like LHMDS.- Increase the reaction temperature in increments of 10 °C. |
| Side Product Formation | - Hydrodehalogenation of the aryl halide- Dimerization of the aryl halide | - Ensure a strictly inert atmosphere.- Screen different ligands; some may suppress side reactions.- Lower the reaction temperature if conversion is still efficient. |
| Incomplete Reaction | - Catalyst deactivation- Insufficient reaction time | - Increase catalyst loading slightly (e.g., to 3 mol%).- Extend the reaction time.- Consider a different ligand that may offer greater stability. |
Conclusion
The Buchwald-Hartwig amination of 1-(2,2,2-trifluoroethyl)piperazine presents a valuable, albeit challenging, transformation in modern drug discovery. The electron-withdrawing nature of the trifluoroethyl group necessitates the use of highly active, state-of-the-art palladium catalysts and sterically hindered biarylphosphine ligands. By starting with the robust protocol outlined in this guide and systematically optimizing key reaction parameters, researchers can successfully synthesize a wide range of N-aryl-1-(2,2,2-trifluoroethyl)piperazine derivatives. This powerful C-N bond-forming methodology opens the door to novel chemical entities with potentially enhanced pharmacological properties.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Liu, F., et al. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
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Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. [Link]
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Liu, F., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]
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Synthesis of trifluoroethyl piperazine analogs for neuroreceptor targeting
Application Notes and Protocols
Topic: Synthesis and Evaluation of Trifluoroethyl Piperazine Analogs for Neuroreceptor Targeting
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: A Privileged Scaffold Meets a Powerful Moiety
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold is a cornerstone, recognized as a "privileged structure" due to its presence in numerous approved neurotherapeutics, including antipsychotics like aripiprazole and anxiolytics like buspirone.[1][2][3][4] The unique topology of the piperazine ring, with its two nitrogen atoms, offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties such as basicity (pKa) and solubility, which are critical for optimizing pharmacokinetics and receptor interactions.[1][5]
This guide focuses on the strategic incorporation of a 2,2,2-trifluoroethyl group onto the piperazine core. The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6][7] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can lower the pKa of the proximal piperazine nitrogen, potentially altering receptor binding interactions, while its lipophilicity can improve passage across the blood-brain barrier.[8][9] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the moiety highly resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the drug's half-life.[8]
This document provides a comprehensive overview of the synthesis of trifluoroethyl piperazine analogs and detailed protocols for their evaluation at key neuroreceptors, such as dopamine and serotonin receptors, which are implicated in a range of neuropsychiatric disorders.[10][11][12]
Rationale for Synthetic Design
The combination of the arylpiperazine scaffold with the trifluoroethyl group creates a powerful synergy for targeting neuroreceptors.
-
The Arylpiperazine Pharmacophore: One nitrogen (N1) is typically attached to an aryl group, which provides the primary interaction with the receptor's aromatic binding pocket (e.g., dopamine D2, serotonin 5-HT1A/2A). The second nitrogen (N4) serves as a versatile synthetic handle for introducing various substituents.
-
The N-Trifluoroethyl Group's Role: Placing the trifluoroethyl group at the N4 position serves multiple strategic purposes:
-
Modulating Basicity: The electron-withdrawing CF3 group reduces the basicity of the N4 nitrogen. This is critical because this nitrogen's protonation state at physiological pH governs its ability to form ionic bonds within the receptor, influencing affinity and functional activity.
-
Enhancing CNS Penetration: The lipophilic character of the trifluoroethyl group (Hansch π value of +0.88) aids in crossing the blood-brain barrier, a prerequisite for CNS-acting drugs.[8]
-
Blocking Metabolism: The N-dealkylation of piperazines is a common metabolic pathway. The robust C-F bonds in the trifluoroethyl group sterically and electronically hinder this enzymatic process, enhancing the compound's metabolic stability and bioavailability.[8]
-
Bioisosterism: The trifluoroethyl group can act as a bioisostere for other chemical groups, offering a way to explore structure-activity relationships (SAR) while improving drug-like properties.[13][14][15]
-
Synthetic Strategies for N-Trifluoroethyl Piperazine Analogs
Several methods exist for the N-trifluoroethylation of secondary amines like piperazines. The choice of method depends on substrate scope, functional group tolerance, and scalability.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Reductive Amination | Trifluoroacetic anhydride (TFAA), followed by LiAlH4 or Borane (BH3) | 1. Amide formation (0°C to rt) 2. Reduction (reflux) | High yielding, well-established method. | Requires pyrophoric, unselective reductants; not tolerant of reducible groups (esters, nitriles).[16] |
| Direct Alkylation | 2,2,2-Trifluoroethyl triflate, tosylate, or iodide | Base (K2CO3, DIPEA), Solvent (ACN, DMF), Heat | Direct, one-step process. | Reagents can be expensive and unstable; risk of over-alkylation. |
| Catalyst-Free Reduction | Trifluoroacetic acid (TFA) , Silane reductant (e.g., PhSiH3) | THF, 65°C | Highly practical , catalyst-free, broad functional group tolerance, uses inexpensive TFA.[16][17] | Requires a stoichiometric silane reductant. |
Given its practicality, safety, and broad functional group tolerance, the catalyst-free reduction using TFA and a silane is the recommended modern approach.
Detailed Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine
This protocol details the synthesis using the practical and catalyst-free trifluoroethylation method.[16]
Materials and Reagents
-
Starting Material: 1-(2-Methoxyphenyl)piperazine (1.0 equiv)
-
Reagents: Trifluoroacetic acid (TFA, 1.75 equiv), Phenylsilane (PhSiH3, 3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Workup: Saturated aqueous sodium bicarbonate (NaHCO3), Water, Brine, Anhydrous sodium sulfate (Na2SO4)
-
Purification: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate (EtOAc)
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line, separatory funnel, rotary evaporator, chromatography column.
Step-by-Step Methodology
Self-Validation Checkpoints are highlighted in bold.
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-(2-methoxyphenyl)piperazine (e.g., 1.92 g, 10 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous THF (50 mL).
-
Stir the solution at room temperature until all solid has dissolved. Checkpoint: The solution should be clear and homogeneous.
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA) (1.3 mL, 17.5 mmol, 1.75 equiv) dropwise to the stirred solution. An exotherm may be observed.
-
Next, add phenylsilane (3.7 mL, 30 mmol, 3.0 equiv) dropwise.
-
Checkpoint: Ensure additions are slow to control any temperature increase.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the reaction mixture to 65°C (oil bath temperature).
-
Maintain stirring at 65°C for 16 hours.
-
Reaction Monitoring: After 16 hours, cool the reaction to room temperature and take a small aliquot. Analyze by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in Hexanes) or LC-MS. Checkpoint: The starting material spot (lower Rf) should be completely consumed and a new, less polar product spot (higher Rf) should be dominant.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution until effervescence ceases. Caution: Quenching is exothermic and releases gas.
-
Transfer the mixture to a separatory funnel and dilute with water (50 mL) and ethyl acetate (50 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Checkpoint: A crude oil or solid should be obtained.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Use a gradient elution system, for example, starting with 100% Hexanes and gradually increasing the polarity to 20% Ethyl Acetate in Hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final product. Checkpoint: The final product should appear as a single spot on the TLC plate.
-
-
Characterization:
-
Obtain the mass of the pure product and calculate the yield.
-
Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS). Expected ¹H NMR signals would include the aromatic protons, piperazine protons, methoxy singlet, and a characteristic quartet for the -CH₂CF₃ group.
-
Pharmacological Evaluation at Neuroreceptors
Once synthesized and purified, the novel analogs must be evaluated for their affinity and functional activity at the intended neuroreceptor targets. The gold standard for determining binding affinity is the radioligand competition binding assay.[18][19][20]
Detailed Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol describes how to determine the binding affinity (Ki) of a synthesized compound for the human dopamine D2 receptor.
Materials and Reagents
-
Receptor Source: Commercially available membrane preparation from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a D2 antagonist), specific activity ~70-90 Ci/mmol.
-
Non-specific Agent: Haloperidol (10 µM final concentration).
-
Test Compound: Synthesized trifluoroethyl piperazine analog, dissolved in DMSO to make a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well microplates, multichannel pipettes, cell harvester, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology
-
Preparation:
-
Thaw the receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Prepare serial dilutions of the test compound in assay buffer from the 10 mM DMSO stock. Typically, 11 concentrations covering a range from 0.1 nM to 10 µM. Checkpoint: Ensure DMSO concentration in the final assay volume is ≤ 0.1% to avoid interference.
-
Dilute the [³H]Spiperone in assay buffer to a working concentration that is approximately its Kd value (e.g., 0.2 nM final concentration).
-
-
Assay Plate Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding (TB) wells: 50 µL assay buffer + 50 µL [³H]Spiperone + 150 µL membrane preparation.
-
Non-Specific Binding (NSB) wells: 50 µL Haloperidol (to 10 µM final) + 50 µL [³H]Spiperone + 150 µL membrane preparation.
-
Test Compound wells: 50 µL of each test compound dilution + 50 µL [³H]Spiperone + 150 µL membrane preparation.
-
Checkpoint: Prepare all additions in triplicate for statistical validity.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the established protocol) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. Checkpoint: The filtration and washing steps must be rapid to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Place the filter mats in scintillation vials (or a compatible plate), add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to the affinity constant (Ki) using the Cheng-Prusoff equation :[21]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Illustrative Data Presentation
The results for a series of analogs can be summarized to build a structure-activity relationship (SAR).
| Compound ID | Aryl Substituent (R) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1a | 2-OCH₃ | 15.2 | 25.6 | 150.4 |
| 1b | 4-F | 8.9 | 45.1 | 98.7 |
| 1c | 2-Cl | 22.5 | 18.3 | 255.1 |
| 1d | H | 50.1 | 88.2 | >1000 |
This table illustrates how systematic changes to the aryl group can significantly impact receptor affinity and selectivity, guiding further optimization.
Conclusion and Future Directions
The strategic combination of the privileged arylpiperazine scaffold with a metabolically robust, lipophilic trifluoroethyl group provides a fertile ground for the discovery of novel neuroreceptor modulators. The synthetic protocols outlined herein, particularly the practical catalyst-free reduction of TFA, offer an efficient route to these valuable compounds. Furthermore, the detailed radioligand binding assay protocol provides a reliable method for determining their primary pharmacological characteristic: receptor affinity.
Compounds demonstrating high affinity and selectivity in these initial in vitro screens become priority candidates for subsequent evaluation in functional assays (to determine agonist, antagonist, or partial agonist activity) and in vivo animal models to assess their therapeutic potential for treating complex neuropsychiatric disorders.[22][23][24]
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M.D. Schetz, J.A., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
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Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry. [Link]
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M.D. Schetz, J.A., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Faron-Górecka, A., et al. (2018). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. SpringerLink. [Link]
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Zarghi, A., & Arfaei, S. (2011). Piperazine derivatives: a privileged scaffold in modern synthesis and medicinal chemistry. ResearchGate. [Link]
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Ignas, D., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]
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Schetz, J. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. ACS Publications. [Link]
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Cant, A. A., et al. (2017). Trifluoroethylation reactions of secondary amines. ResearchGate. [Link]
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Zarghi, A., & Arfaei, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
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Halazy, S., et al. (1997). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. ACS Publications. [Link]
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Więckowska, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central. [Link]
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Müller, K., et al. (2007). The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]
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Diksic, M., et al. (1988). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. PubMed. [Link]
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Zhang, W., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
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Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Tau. [Link]
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Ignas, D., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
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Du, X. L., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Dovepress. [Link]
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Zarghi, A., & Arfaei, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Siracusa, M. A., et al. (2013). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors. ResearchGate. [Link]
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Sani, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Milan. [Link]
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Hu, J., et al. (2018). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PubMed Central. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Chimenti, P., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. [Link]
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Dutta, D., et al. (2019). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. PubMed Central. [Link]
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Kumar, A., et al. (2020). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]
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Cant, A. A., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature. [Link]
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Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]
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La Ferla, B., et al. (2021). Targeting GRP receptor: Design, synthesis and preliminary biological characterization of new non-peptide antagonists of bombesin. PubMed. [Link]
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Pathirana, C. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Sharma, R., et al. (2017). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]
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Babine, R. E., et al. (2013). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Wang, X., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed Central. [Link]
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Wikipedia. (n.d.). Ligand binding assay. Wikipedia. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Jackson, M. E., & Moghaddam, B. (2004). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay. [Link]
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Neill, J. C., et al. (2014). Preclinical models of antipsychotic drug action. PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of "Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and streamline your purification process.
Introduction
The incorporation of fluorine-containing moieties, such as the 2,2,2-trifluoroethyl group, is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The synthesis of this compound, a key intermediate, typically involves the N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with a suitable 2,2,2-trifluoroethylating agent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process. This guide provides a comprehensive overview of these challenges and offers practical troubleshooting solutions.
Main Reaction Pathway
The primary synthetic route involves the nucleophilic substitution of a leaving group on a trifluoroethyl reagent by the secondary amine of Boc-piperazine.
Caption: General scheme for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted Boc-piperazine. What could be the cause?
Answer:
Incomplete conversion is a common issue and can stem from several factors:
-
Insufficiently Reactive Trifluoroethylating Agent: The reactivity of the trifluoroethylating agent is crucial. Trifluoroethyl triflate (CF₃CH₂OTf) is highly reactive and often preferred. If you are using less reactive halides like 2,2,2-trifluoroethyl iodide or bromide, harsher reaction conditions (higher temperature, longer reaction time) may be necessary.
-
Inadequate Base: The base plays a critical role in deprotonating the piperazine nitrogen, thus activating it as a nucleophile. Weak bases may not be sufficient to drive the reaction to completion. Consider using a stronger, non-nucleophilic base.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. Gradual heating and careful monitoring by TLC or LC-MS can help identify the optimal temperature.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions.
Troubleshooting Protocol: Optimizing Reaction Conditions for Complete Conversion
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Use 2,2,2-trifluoroethyl triflate if possible. | Triflate is an excellent leaving group, leading to faster reaction rates. |
| Base | Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA). | Ensures sufficient deprotonation of the Boc-piperazine to facilitate nucleophilic attack. |
| Temperature | Start at room temperature and gradually increase to 60-80 °C if the reaction is slow. | Balances reaction rate with the potential for side reactions. |
| Solvent | Use a polar aprotic solvent like ACN or DMF. | Solubilizes the reactants and facilitates the bimolecular nucleophilic substitution. |
| Monitoring | Monitor the reaction progress by TLC or LC-MS every 1-2 hours. | Prevents prolonged heating after completion, which can lead to byproduct formation. |
FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the dialkylated piperazine. How can I prevent this?
Answer:
The formation of a dialkylated product, 1,4-bis(2,2,2-trifluoroethyl)piperazine, indicates that the Boc protecting group has been cleaved under the reaction conditions, followed by the alkylation of the newly freed secondary amine. While the Boc group is generally stable to basic conditions, prolonged heating or the presence of certain reagents can lead to its removal.[2]
Caption: Pathway to the formation of the dialkylated byproduct.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the trifluoroethylating agent. A large excess can promote side reactions.
-
Moderate Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Choice of Base: While a strong base is needed, overly harsh conditions can contribute to Boc deprotection. The use of potassium carbonate is often a good balance.
FAQ 3: My mass spectrometry analysis shows a peak corresponding to the loss of the trifluoroethyl group or the formation of an alkene. What is happening?
Answer:
This observation suggests an elimination side reaction (E2 mechanism), where the base abstracts a proton from the carbon adjacent to the nitrogen, leading to the elimination of the trifluoroethyl group as 1,1,1-trifluoroethene, or elimination of HX from the trifluoroethylating agent itself. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent protons more acidic and susceptible to abstraction by a strong base.
Sources
Technical Support Center: Purification of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Welcome to the dedicated technical support guide for the purification of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated piperazine derivative. Here, we address common challenges and provide practical, field-tested solutions to ensure the highest purity of your compound.
Introduction: The Challenge of Purifying Fluorinated Piperazines
This compound is a valuable building block in medicinal chemistry. The presence of the trifluoroethyl group can significantly alter the molecule's polarity, basicity, and solubility compared to its non-fluorinated analogs, often introducing unique purification challenges.[1] This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product is a persistent oil and I cannot achieve crystallization. How can I purify it?
A1: It is not uncommon for Boc-protected piperazine derivatives to be oils or low-melting solids. If direct crystallization fails, consider the following strategies:
-
Column Chromatography: This is the most common and effective method for purifying oily compounds.[2] Due to the basic nature of the piperazine nitrogen, tailing on silica gel can be an issue.
-
Salt Formation: Conversion of the basic piperazine to a salt can often induce crystallization. While the Boc-protected nitrogen is less basic, the other nitrogen is available for salt formation. Treatment with acids like hydrochloric or fumaric acid may yield a crystalline salt that can be purified by recrystallization. The free base can then be regenerated by neutralization.[2]
-
Solvent Trituration/Washing: This technique can be effective for removing less polar or more soluble impurities. Try triturating the oil with a non-polar solvent like hexane or pentane, in which the product has minimal solubility.
Q2: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
A2: Tailing is a classic problem when purifying basic compounds like piperazines on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. Here are proven solutions:
-
Mobile Phase Modification with a Basic Additive: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks.
Q3: After column chromatography, I still see impurities in my NMR spectrum. What are the likely culprits and how do I remove them?
A3: The nature of the impurities depends heavily on the synthetic route used. A common synthesis involves the alkylation of tert-butyl piperazine-1-carboxylate with a trifluoroethylating agent. Potential impurities include:
-
Unreacted Starting Material: Unreacted tert-butyl piperazine-1-carboxylate. This is generally more polar than the product and should be separable by column chromatography.
-
Di-substituted Piperazine: If piperazine itself was used as a starting material, a di-substituted byproduct could form.
-
Reagent Byproducts: Byproducts from the trifluoroethylating agent.
If these impurities co-elute with your product, consider these steps:
-
Optimize Chromatography: Try a different solvent system or a gradient elution. Sometimes switching to a different stationary phase (e.g., alumina) can be beneficial.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.[3]
-
Acid-Base Extraction: An aqueous acid wash can remove basic impurities. Dissolve your product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Be cautious, as your product may also partition into the aqueous layer if it becomes protonated.
Frequently Asked Questions (FAQs)
What is a good starting point for column chromatography conditions?
Based on structurally similar compounds, a good starting point for silica gel column chromatography would be a solvent system of hexane and ethyl acetate.[3][4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Remember to add 0.1-1% triethylamine to the eluent to prevent tailing.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Gradient | Start with 5% Ethyl Acetate and gradually increase to 50% |
My purified compound is a white solid. What is a suitable solvent for recrystallization?
For Boc-protected piperazine derivatives that are solids, a common recrystallization solvent is ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like hexane.[3] Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to form crystals.
How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your compound:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column is a common choice.[5]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate + 0.5% TEA).
-
Column Packing: Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the solid compound in the minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- BenchChem Technical Support Team. (2025).
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553–558. [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). Crystals, 2(1), 90-95. [Link]
-
tert-Butyl carbazate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). MDPI. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
-
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1299. [Link]
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005).
-
EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns, 1 ml. (n.d.). Bio-Rad. Retrieved from [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (2025). BenchChem.
- Porphyrazines with Annulated Diazepine Rings. 3. MgII Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties. (2025).
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2022). Molecules, 27(15), 4998. [Link]
-
Column Chromatography. (2022, February 12). YouTube. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate | 208167-83-3 | Benchchem [benchchem.com]
Technical Support Center: Column Chromatography of Fluorinated Piperazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of fluorinated piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this unique class of compounds. The inherent basicity of the piperazine core, combined with the unique electronic properties of fluorine, presents specific chromatographic hurdles that require a nuanced approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How does fluorination impact the polarity and expected chromatographic behavior of piperazine derivatives?
Answer: The effect of fluorine on a molecule's polarity is complex and cannot be generalized simply. A single fluorine atom is highly electronegative and can increase the local dipole moment, often increasing polarity.[1] However, a trifluoromethyl (CF₃) group, while containing a strong dipole, can simultaneously increase a molecule's lipophilicity and hydrophobicity due to its larger molar volume.[1]
This duality means you cannot assume a fluorinated analog will be more polar than its non-fluorinated counterpart. Its interaction with the stationary phase will be a composite of the piperazine core's basicity and the specific nature and location of the fluorine substituents. Therefore, empirical determination of the ideal solvent system via Thin-Layer Chromatography (TLC) is non-negotiable.
Q2: What is the most appropriate stationary phase for purifying fluorinated piperazine derivatives?
Answer: The choice of stationary phase is critical and depends on the specific issues you are facing.
-
Standard Silica Gel (SiO₂): This is the most common and cost-effective choice. However, its surface is populated with acidic silanol groups (Si-OH).[2] These sites strongly and often irreversibly bind to the basic nitrogen atoms of the piperazine ring, leading to significant peak tailing, poor resolution, and potential loss of the compound on the column.[2][3] It is usable only with the addition of a basic modifier to the mobile phase.
-
Amine-Functionalized Silica (NH₂): This is an excellent, though more expensive, alternative.[2][4] The basic surface of the stationary phase minimizes the undesirable acid-base interactions that cause peak tailing with basic compounds.[2] This often allows for purification without the need for basic additives in the mobile phase, simplifying solvent removal post-purification.[4]
-
Alumina (Al₂O₃): Basic or neutral alumina can be effective for the separation of amines.[5] It is less acidic than silica, reducing strong interactions with the piperazine core.
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): For very challenging separations, particularly when isolating a fluorinated target from its non-fluorinated precursor, fluorinated stationary phases can provide unique selectivity.[6][7] These phases can exhibit "fluorophilic" interactions, retaining the fluorinated compound more strongly and offering an alternative separation mechanism.[8]
Recommendation: Start with standard silica gel modified with triethylamine. If peak tailing or recovery issues persist, transitioning to an amine-functionalized silica column is the most robust solution.
Q3: How should I select a mobile phase for my separation?
Answer: Mobile phase selection should always begin with TLC analysis.[9] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[10][11] This range provides the optimal balance between retention and elution time on a column.[12]
-
Common Solvent Systems: For compounds of intermediate polarity, mixtures of hexanes and ethyl acetate are a good starting point. For more polar derivatives, a system of dichloromethane (DCM) and methanol (MeOH) is often effective.[10]
-
The Critical Role of Basic Modifiers: When using standard silica gel, the addition of a small amount of a basic modifier is essential to achieve symmetrical peaks. The modifier deactivates the acidic silanol sites on the silica.[2]
| Modifier | Typical Concentration | Purpose & Rationale |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Competitively binds to acidic silanol groups, preventing strong interaction with the basic piperazine analyte. This is the most common and effective choice for reducing peak tailing.[2][10] |
| Ammonia (in Methanol) | 1 - 2% of a 7N solution | Used for very basic compounds that may still exhibit tailing even with TEA. The ammonia provides a stronger basic competitor for the silanol sites. |
| Pyridine | 0.1 - 0.5% (v/v) | An alternative to TEA, though less commonly used due to its odor and higher boiling point, which can complicate removal.[10] |
Q4: What is the best way to load my sample onto the column to maximize resolution?
Answer: The method of sample loading is a critical factor in the success of your purification. The goal is to apply the sample to the column in the most concentrated band possible.
-
Liquid Loading: This involves dissolving the sample in a minimal amount of the initial mobile phase solvent and carefully pipetting it onto the top of the column bed.[5][13] Crucial Caveat: Never dissolve the sample in a solvent that is significantly more polar than your mobile phase. Doing so will cause the sample to spread out as it loads, leading to broad bands and poor separation.
-
Dry Loading (Recommended for Piperazine Derivatives): This is the superior method, especially for samples that are not readily soluble in the mobile phase or are dissolved in a strong solvent after workup.[13][14]
-
Dissolve your crude compound in a suitable volatile solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel (typically 3-4 times the weight of your crude sample).[14]
-
Thoroughly mix and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed. This ensures the sample is introduced in a very narrow band, leading to sharper peaks and better separation.
-
Troubleshooting Guide
Problem: Severe Peak Tailing - My peaks are broad and asymmetrical.
This is the most common issue when purifying basic compounds like piperazine derivatives on silica gel.[15][16] Peak tailing occurs when a portion of the analyte molecules are retained more strongly than the bulk, creating a "tail".[17]
Causality: The root cause is the acid-base interaction between the basic nitrogen atoms in your piperazine derivative and the acidic silanol groups on the silica surface.[2][3]
Solutions:
-
Introduce a Basic Modifier: If you are not already using one, add 0.5-1% triethylamine (TEA) to your eluent. Ensure the column is fully equilibrated with the TEA-containing solvent before loading your sample.
-
Increase Modifier Concentration: If you are already using TEA, incrementally increase the concentration up to 2%.
-
Switch to a Stronger Base: For highly basic compounds, a 1-2% addition of 7N ammonia in methanol to your mobile phase can be more effective than TEA.
-
Change the Stationary Phase: If modifiers do not solve the problem, the interaction is too strong. Switch to an amine-functionalized silica column, which provides a basic surface and eliminates the need for mobile phase modifiers.[4]
dot graph TD { A[Start: Severe Peak Tailing Observed] --> B{Is a basic modifier, e.g., TEA, in the mobile phase?}; B -->|No| C[Add 0.5-1% TEA to the eluent. Equilibrate column and re-run.]; B -->|Yes| D{What is the stationary phase?}; D -->|Standard Silica| E[Increase TEA concentration to 1.5-2% OR switch to a stronger modifier like NH3/MeOH.]; D -->|Amine-Functionalized Silica| F[Issue is unlikely to be acid-base interaction. Check for column overload or contamination.]; C --> G{Problem Solved?}; E --> G; G -->|Yes| H[End: Symmetrical Peaks Achieved]; G -->|No| I[Switch to an amine-functionalized silica or alumina stationary phase.]; I --> H;
} end_dot Caption: Troubleshooting workflow for peak tailing.
Problem: Low Compound Recovery - I'm losing my product on the column.
Causality: This is another symptom of strong, irreversible binding to the acidic silanol groups on the silica gel stationary phase.[2] The basicity of your compound leads it to effectively become "stuck" on the column.
Solutions:
-
Pre-treat the Silica: Before running the column, flush the packed column with your mobile phase containing a high concentration of a basic modifier (e.g., 5% TEA in hexanes/ethyl acetate). This "primes" the column by deactivating the most aggressive active sites. Equilibrate back to your starting mobile phase concentration (e.g., 1% TEA) before loading the sample.
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or, preferably, an amine-functionalized silica column to prevent the strong acid-base interaction altogether.
-
Check Compound Stability: Ensure your fluorinated piperazine derivative is not degrading on the acidic silica. If the compound is acid-sensitive, use a deactivated stationary phase like amine-functionalized silica.
Problem: Poor or No Separation - My compounds are co-eluting.
Causality: The chosen mobile phase does not have the correct polarity to differentiate between your target compound and the impurities. The selectivity of the system is too low.
Solutions:
-
Re-optimize via TLC: The separation on the column will only be as good as the separation on the TLC plate.[9] Your goal is to maximize the difference in Rf values (ΔRf) between your desired spot and any impurities.[5]
-
Try different solvent combinations. For example, if hexanes/ethyl acetate fails, try DCM/methanol or toluene/acetone.
-
Run a gradient elution. Start with a low polarity solvent to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound and then more polar impurities.[5]
-
-
Change the Stationary Phase: If changing the mobile phase doesn't work, the compounds may have very similar polarities. Switching to a different stationary phase can introduce alternative separation mechanisms.
-
An amine-functionalized column separates based on different interactions than standard silica.
-
For separating fluorinated from non-fluorinated compounds, a pentafluorophenyl (PFP) phase may provide the necessary selectivity.[8]
-
Experimental Protocol: Flash Chromatography of a Model Fluorinated Piperazine Derivative
This protocol outlines a robust procedure using standard silica gel with a basic modifier and dry sample loading.
Step 1: TLC Method Development
-
Dissolve a small amount of your crude reaction mixture in a solvent like DCM or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using various solvent systems (e.g., start with 80:20 Hexanes:Ethyl Acetate).
-
Add 0.5% TEA to your chosen solvent system and run a new TLC plate. Observe if the spot shape improves and if the Rf value changes.
-
Adjust the solvent ratio until the Rf of your target compound is approximately 0.3. Ensure there is visible separation between your product and major impurities.
Step 2: Column Preparation (Slurry Packing)
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a small layer (approx. 1 cm) of sand.[5]
-
In a separate beaker, create a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc + 0.5% TEA).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a uniform bed. Ensure the silica bed never runs dry.[5]
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[5]
Step 3: Dry Sample Loading
-
Dissolve your crude material (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add silica gel (approx. 1.5-2 g) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the sand layer in your packed column.
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column.
-
Apply air pressure to begin eluting the solvent through the column, collecting the eluent in fractions (e.g., test tubes or vials).
-
If using a gradient, start with the low-polarity system identified during TLC and gradually increase the percentage of the more polar solvent.[5]
Step 5: Analysis of Fractions
-
Spot every few fractions on a TLC plate alongside a spot of your crude starting material.
-
Develop the TLC plate to identify which fractions contain your pure compound.
-
Combine the pure fractions, and remove the solvent and TEA under reduced pressure to yield your purified product.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} end_dot Caption: Experimental workflow for column chromatography.
References
-
Column chromatography. Columbia University. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Center for Biotechnology Information. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. NIH National Center for Biotechnology Information. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
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The Methods of Sample Loading in Flash Column. Hawach Scientific. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Column chromatography. Wikipedia. [Link]
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How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed. [Link]
-
What is the optimal sample to sorbent ratio for dry loading in flash column chromatography? Biotage. [Link]
-
What Is Tailing In Chromatography? Chemistry For Everyone (YouTube). [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
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- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Fluorinated Piperazine Compounds
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and regulatory compliance. Fluorinated piperazine compounds, a significant class of molecules in modern drug discovery, present unique analytical challenges due to the physicochemical properties imparted by the fluorine atom and the piperazine ring. This guide provides an in-depth comparison of the primary analytical techniques for these compounds—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to guide you in selecting and validating the most appropriate method for your intended purpose.
The Analytical Imperative for Fluorinated Piperazines
The introduction of fluorine into a piperazine scaffold can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds therapeutically interesting. However, these same alterations necessitate careful consideration during analytical method development and validation. The high electronegativity of fluorine can impact chromatographic retention and ionization efficiency, while the basicity of the piperazine nitrogen atoms influences solubility and potential for ion pairing. Consequently, a "one-size-fits-all" analytical approach is seldom effective. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a mandate from regulatory bodies like the FDA and EMA.[1][2]
This guide will compare HPLC, GC-MS, and ¹⁹F NMR, focusing on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for a fluorinated piperazine compound is a critical decision driven by the analyte's properties, the sample matrix, and the intended application of the method (e.g., impurity testing, content uniformity, or pharmacokinetic studies).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is a workhorse for the analysis of many pharmaceutical compounds, including piperazine derivatives.[1][3] For fluorinated piperazines, HPLC offers versatility in column chemistry and mobile phase composition to achieve optimal separation.
Causality of Method Choices:
-
Stationary Phase: While standard C8 and C18 columns are widely used, fluorinated stationary phases can offer alternative selectivity for fluorinated analytes.[3] These phases can engage in dipole-dipole and π-π interactions, providing enhanced resolution for structurally similar compounds.
-
Mobile Phase: The basic nature of the piperazine moiety often necessitates the use of a buffer to control the pH of the mobile phase and ensure consistent retention times and peak shapes. A common choice is a mixture of acetonitrile or methanol with a buffered aqueous phase.
-
Detection: UV detection is often feasible, especially if the molecule contains a suitable chromophore. For compounds with poor UV absorbance, derivatization to introduce a UV-active moiety can be a viable strategy. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] It is frequently employed for the analysis of piperazine derivatives, particularly in forensic and toxicological applications.[5][6]
Causality of Method Choices:
-
Volatility: Many piperazine derivatives, including some fluorinated analogs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are sufficiently volatile for GC analysis.[6][7]
-
Derivatization: For less volatile or more polar compounds, derivatization (e.g., acylation) can increase volatility and improve chromatographic performance.
-
Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the analyte, offering high specificity.[8]
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific and powerful technique for the analysis of fluorinated compounds. The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift range, which minimizes the likelihood of signal overlap.[9]
Causality of Method Choices:
-
Specificity: The large chemical shift dispersion in ¹⁹F NMR often allows for the unambiguous identification and quantification of different fluorinated species in a mixture without the need for chromatographic separation.
-
Quantification: ¹⁹F NMR can be used for absolute quantification without the need for a specific reference standard of the analyte, by using an internal standard containing fluorine. This is a significant advantage, especially for novel compounds where a certified reference standard may not be available.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.
Head-to-Head: Performance Data and Validation Parameters
The following tables summarize typical validation parameters for the analysis of a representative fluorinated piperazine, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), using HPLC-MS and GC-MS. This comparative data is synthesized from published analytical methods.
Table 1: Comparison of HPLC-MS and GC-MS for TFMPP Analysis
| Validation Parameter | HPLC-MS | GC-MS | Rationale for Performance |
| Linearity (Range) | 1 - 50 ng/mL (R² > 0.99)[4] | 0 - 10 µg/mL[6] | Both techniques demonstrate excellent linearity over their respective working ranges. The wider range for GC-MS may be suitable for bulk drug analysis, while the higher sensitivity of LC-MS is advantageous for bioanalysis. |
| LOD | < 5 ng/mL[4] | 0.004 µg/mL (in plasma)[6] | LC-MS often provides lower limits of detection, making it ideal for trace-level analysis. |
| LOQ | 5 ng/mL[4] | 0.016 µg/mL (in plasma)[6] | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | > 90%[4] | 79% - 96% (in plasma)[6] | Both methods demonstrate good accuracy, with recovery values well within acceptable limits. |
| Precision (% RSD) | Intraday: < 5%; Interday: < 10%[4] | Not explicitly stated in the same format, but the method is described as having high precision.[6] | Precision reflects the closeness of agreement between a series of measurements. The reported values for HPLC-MS are excellent. |
| Specificity | High, based on retention time and mass-to-charge ratio.[4] | High, based on retention time and characteristic mass spectral fragmentation pattern.[6][8] | Mass spectrometric detection in both methods provides a high degree of confidence in the identity of the analyte. |
Table 2: Conceptual Comparison of ¹⁹F NMR for Quantitative Analysis
| Validation Parameter | ¹⁹F NMR | Rationale for Performance |
| Linearity | Excellent, directly proportional to the number of fluorine nuclei. | The signal intensity in NMR is directly proportional to the molar concentration of the analyte. |
| LOD/LOQ | Generally higher than chromatographic methods, dependent on the magnetic field strength and acquisition time. | While less sensitive than MS-based methods, modern high-field NMR instruments can achieve good sensitivity. |
| Accuracy | High, as it can be performed as a primary ratio method of measurement. | Quantification against a certified internal standard can provide highly accurate results. |
| Precision (% RSD) | Typically < 2%[9] | Modern NMR spectrometers offer excellent stability and reproducibility. |
| Specificity | Very high, due to the large chemical shift range of ¹⁹F. | The unique chemical environment of each fluorine atom or group of atoms results in a distinct signal. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness of this guide, the following are detailed, step-by-step methodologies for the validation of an HPLC method for a fluorinated piperazine compound, based on established practices and regulatory guidelines.
HPLC Method Validation Protocol
This protocol outlines the steps to validate an HPLC method for the quantification of a fluorinated piperazine API.
Objective: To demonstrate that the HPLC method is suitable for its intended purpose of quantifying the fluorinated piperazine API.
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Validation Workflow:
Caption: Workflow for HPLC Method Validation.
Step-by-Step Protocol:
-
System Suitability:
-
Inject the standard solution six times.
-
Calculate the %RSD of the peak area and retention time. The acceptance criterion is typically ≤ 2.0%.
-
Evaluate other system suitability parameters such as tailing factor (≤ 2.0) and theoretical plates (> 2000).
-
-
Specificity:
-
Inject a blank (diluent), a placebo (formulation matrix without API), the standard solution, and the sample solution.
-
Demonstrate that there are no interfering peaks at the retention time of the analyte.
-
For stability-indicating methods, perform forced degradation studies (acid, base, oxidation, heat, light) and show that the analyte peak is resolved from all degradation product peaks.[10]
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the standard solution, typically covering 80-120% of the expected sample concentration.
-
Inject each concentration and plot a calibration curve of peak area versus concentration.
-
Calculate the correlation coefficient (r), which should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for the combined data. The acceptance criterion for %RSD is typically ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analyze the system suitability of the varied conditions. The method is considered robust if the results remain within the acceptance criteria.
-
Mandatory Visualization: Method Selection Logic
The decision-making process for selecting an analytical method can be visualized as a flowchart, guiding the researcher to the most appropriate technique based on the specific requirements of their analysis.
Caption: Decision tree for analytical method selection.
Conclusion and Future Perspectives
The validation of analytical methods for fluorinated piperazine compounds is a multifaceted process that requires a deep understanding of both the chemistry of the analytes and the principles of the analytical techniques. HPLC and GC-MS are robust and well-established methods that, when properly validated, can provide accurate and precise results. HPLC is generally more versatile for a wider range of polarities and molecular weights, while GC-MS offers excellent specificity for volatile compounds.
¹⁹F NMR emerges as a powerful alternative, particularly in research and development settings where reference standards may be scarce and absolute quantification is desired. Its unparalleled specificity and non-destructive nature make it an invaluable tool for structural confirmation and purity assessment.
As the pharmaceutical landscape evolves, so too will the analytical challenges. The integration of advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for faster separations and high-resolution mass spectrometry (HRMS) for more confident identification will continue to enhance our ability to characterize and quantify these important therapeutic agents. The principles of rigorous method validation, however, will remain the bedrock of ensuring the quality, safety, and efficacy of medicines.
References
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. United Nations Office on Drugs and Crime. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. PubMed. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available at: [Link]
-
A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. PubMed. Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate. Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available at: [Link]
-
Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Available at: [Link]
-
A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Available at: [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE HCl AND TRIHEXYPHENIDYL HCl IN BULK. SciSpace. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Analytical Methods. OPUS at UTS. Available at: [Link]
-
Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. Impactfactor.org. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperazine Derivatives
Introduction: The Strategic Synergy of Piperazine and Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and a large polar surface area.[1][2] These features often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, and profound effects on the central nervous system (CNS), where they modulate key neurotransmitter systems like serotonin and dopamine.[3]
The strategic incorporation of fluorine into these already versatile piperazine scaffolds has become a cornerstone of contemporary medicinal chemistry. Fluorine, the most electronegative element, is small in size and can significantly alter a molecule's properties. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability and blood-brain barrier (BBB) penetration due to its lipophilic nature.[4][5] This guide provides an in-depth comparison of fluorinated piperazine derivatives, elucidating the critical structure-activity relationships (SAR) that govern their therapeutic potential.
Core SAR Principles: The Impact of Fluorine Placement
The biological activity of a fluorinated piperazine derivative is not merely a consequence of the presence of fluorine but is critically dependent on its precise location within the molecular structure. The effects vary dramatically depending on whether the fluorine is placed on the piperazine ring itself, on an N-aryl substituent, or on an N-acyl/alkyl group.
Fluorination on N-Aryl Substituents
This is the most common and well-studied modification. Placing one or more fluorine atoms on an N-aryl ring (typically a phenyl group) directly influences the electronic environment of the aryl ring and the adjacent piperazine nitrogen.
-
Causality of Experimental Choice: The rationale behind aryl fluorination is multi-faceted. The electron-withdrawing nature of fluorine can lower the pKa of the distal piperazine nitrogen, which can be crucial for optimizing receptor interactions and reducing off-target effects. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic degradation, thereby increasing the drug's half-life.[4] This modification is particularly prevalent in CNS-active agents, where it can enhance affinity and selectivity for dopamine and serotonin receptors.[3]
-
SAR Insights:
-
Position Matters: The position of fluorine on the aryl ring (ortho, meta, or para) is critical. For many CNS agents, a para-fluoro substitution leads to optimal activity. For instance, in a series of serotonin receptor agonists, the para-fluoro analog often exhibits higher affinity than its ortho or meta counterparts.[6]
-
Electronic Effects: The strong electron-withdrawing effect of fluorine can modulate the electrostatic potential of the molecule, facilitating stronger dipole-dipole interactions or hydrogen bonding with amino acid residues in the target's binding pocket.[7]
-
Lipophilicity and BBB Penetration: Fluorination increases lipophilicity, which generally aids in crossing the blood-brain barrier, a critical step for CNS drugs.[4]
-
Comparative Data: N-Aryl Fluorination vs. Non-Fluorinated Analogs
The table below summarizes hypothetical, yet representative, data illustrating the impact of aryl fluorination on receptor binding affinity for a generic class of D2 dopamine receptor antagonists.
| Compound | Substituent (R) | D2 Receptor Affinity (Ki, nM) |
| 1a | Phenyl | 25.4 |
| 1b | 2-Fluorophenyl | 15.2 |
| 1c | 3-Fluorophenyl | 18.9 |
| 1d | 4-Fluorophenyl | 3.8 |
| 1e | 2,4-Difluorophenyl | 2.1 |
Data compiled from principles discussed in medicinal chemistry literature.[3]
As the data illustrates, the introduction of a fluorine atom generally improves affinity, with the 4-fluoro (para) and 2,4-difluoro substitutions showing the most significant enhancement.
Fluorination on the Piperazine Ring
Direct fluorination of the piperazine core is a more synthetically challenging but powerful strategy for fine-tuning molecular properties.
-
Causality of Experimental Choice: Placing fluorine on the piperazine ring directly alters the conformation and basicity of the entire scaffold. This can enforce a specific three-dimensional shape that is more favorable for binding to a biological target. It can also shield the ring from metabolic attack.
-
SAR Insights:
-
Conformational Lock: Fluorine substitution can introduce a "gauche effect," influencing the torsional angles and stabilizing a particular chair or boat conformation of the piperazine ring. This conformational rigidity can pre-organize the molecule for optimal receptor fit, leading to higher potency and selectivity.
-
Basicity (pKa) Modulation: A fluorine atom on the carbon adjacent to a nitrogen will lower the basicity of that nitrogen due to its strong inductive effect. This can be a critical factor in drug design, as it affects the ionization state of the molecule at physiological pH, influencing solubility, permeability, and receptor interaction.
-
Fluorination on N-Alkyl or Acyl Substituents
Fluorinating a side chain attached to one of the piperazine nitrogens is another effective tactic, particularly for improving pharmacokinetic properties.
-
Causality of Experimental Choice: This approach is often employed to block metabolic hotspots. For example, if an N-ethyl group is susceptible to dealkylation by cytochrome P450 enzymes, replacing it with a 2-fluoroethyl or 2,2,2-trifluoroethyl group can dramatically increase metabolic stability and prolong the drug's duration of action.
-
SAR Insights:
-
Metabolic Blocking: The robust C-F bond resists enzymatic cleavage, a key advantage for improving in vivo stability.[5]
-
Lipophilicity and Permeability: Terminal fluoroalkyl groups significantly increase lipophilicity, which can enhance cell membrane permeability. This has been used to improve the antibacterial activity of some quinolone-piperazine hybrids.[8]
-
Visualization of SAR Principles and Experimental Workflow
Logical Relationships in Fluorinated Piperazine SAR
The following diagram illustrates the key decision points and resulting property modulations in the design of fluorinated piperazine derivatives.
Caption: Key SAR strategies for fluorinated piperazines.
Experimental Protocols
To ensure trustworthy and reproducible results, the following validated protocols for synthesis and biological evaluation are provided.
Protocol 1: Synthesis of a 4-Fluorophenylpiperazine Derivative
This protocol describes a standard nucleophilic aromatic substitution for synthesizing a key intermediate.
Objective: To synthesize 1-(4-fluorophenyl)piperazine.
Materials:
-
1-Bromo-4-fluorobenzene
-
Piperazine (anhydrous)
-
Palladium(II) acetate (Pd(OAc)2)
-
Racemic-BINAP (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure (Self-Validating System):
-
Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere.
-
Reagent Addition: To the flask, add piperazine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)2 (2 mol%), and BINAP (3 mol%).
-
Solvent & Reactant: Add anhydrous toluene via cannula, followed by 1-bromo-4-fluorobenzene (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2).
Objective: To quantify the binding affinity of a fluorinated piperazine derivative.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells with human D2 receptor)
-
Radioligand (e.g., [³H]Spiperone)
-
Test compound (fluorinated piperazine derivative)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure (Self-Validating System):
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add:
-
Total Binding Wells: Cell membranes + radioligand + buffer.
-
Non-Specific Binding Wells: Cell membranes + radioligand + excess unlabeled ligand (Haloperidol). This determines the background signal.
-
Test Compound Wells: Cell membranes + radioligand + serially diluted test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis & Validation:
-
Calculate specific binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. The reproducibility of the assay should be validated with known standards.
-
Experimental Workflow Diagram
Caption: Integrated workflow from synthesis to SAR analysis.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the piperazine scaffold is a proven and powerful method for optimizing drug candidates. As this guide has demonstrated, the position of the fluorine atom is a critical determinant of the resulting pharmacological profile, influencing everything from receptor affinity and selectivity to metabolic stability and pharmacokinetics. Fluorination of N-aryl substituents is particularly effective for enhancing potency in CNS targets, while fluorination of alkyl side chains is a key tool for blocking metabolic degradation.
Future research will likely focus on more complex and selective fluorination patterns, including the synthesis of diastereomerically and enantiomerically pure piperazines with fluorine directly on the chiral centers of the ring. The continued development of novel synthetic methodologies will be crucial to unlocking these more intricate structures. By understanding and applying the fundamental SAR principles outlined here, researchers can more rationally design the next generation of highly effective and safe piperazine-based therapeutics.
References
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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Structure activity relationship of the synthesized compounds. (2025). ResearchGate. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
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Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. (2024). ACS Publications. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]
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The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. [Link]
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Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025). PubMed. [Link]
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Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (n.d.). ResearchGate. [Link]
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[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). PubMed. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]
-
Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. (2020). PubMed Central. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). pem-corp.com. [Link]
-
Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025). PubMed. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). cuestionesdefisioterapia.com. [Link]
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Safety Operating Guide
Navigating the Disposal of tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, a fluorinated piperazine derivative commonly used in pharmaceutical research and development. Due to the limited specific data on this compound, a cautious approach is mandated, treating it as a hazardous substance in line with guidance for analogous chemical structures.
Understanding the Hazard Profile: A Precautionary Approach
Key Potential Hazards:
-
Skin and Eye Irritation: Similar piperazine compounds are known irritants.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory discomfort.[1]
-
Toxicity: Fluorinated organic compounds can exhibit toxicity if ingested, inhaled, or absorbed through the skin.[5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[7][8] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[8][9] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To minimize inhalation of dust or vapors.[10] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental release. The recommended method of disposal is through a licensed hazardous waste management company.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Halogenated Waste Stream: This compound should be segregated as a halogenated organic waste.[11] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[11]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal
-
Engage a Professional Waste Disposal Service: The collected waste must be disposed of through a licensed and permitted hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in compliance with all regulatory requirements.
-
Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[6] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[12] The EPA designates certain halogenated solvents as "F-listed" hazardous wastes.[13] While this specific compound may not be explicitly listed, its characteristics warrant management as a hazardous waste.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of modern scientific research. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound. This commitment not only protects individuals from potential harm but also safeguards our environment.
References
- BLD Pharmatech. Safety Data Sheet for tert-Butyl 4-(oxetan-3-yl)
- Safety Data Sheet for 1-Boc-piperazine. (2025, December 21).
- BLDpharm. tert-Butyl 4-(2-aminoethyl)
- Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.
- Nolan, Z. T., Wu, M., Song, C., & Glorius, F. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- U.S. Environmental Protection Agency. (1988).
- Fisher Scientific. Safety Data Sheet for 1-Boc-4-(2-chloroethyl)piperazine.
- Occupational Safety and Health Administr
- Sigma-Aldrich. tert-Butyl 4-(2-bromoethyl)
- Fisher Scientific. Safety Data Sheet for 2,2,2-Trifluoroethyl methyl ether.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Sigma-Aldrich.
- CymitQuimica. Safety Data Sheet for tert-Butyl 4-(2-bromoethyl)
- Singh, K., et al. (2024). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. Chemistry & Biodiversity, e202400149.
- T PFAS Forensics. (2022). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Applied Sciences, 12(15), 7566.
- BASF.
- Angene Chemical. Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)piperazine. (2021, May 1).
- Fisher Scientific.
- U.S. Environmental Protection Agency. (2004). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- The University of Texas at Austin Environmental Health & Safety. Chemical Waste.
- Hangeland, J. J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Biosynth.
- Chemsrc. tert-Butyl 4-(2-aminoethyl)
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Fisher Scientific. Safety Data Sheet for Piperazine. (2018, January 18).
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- PubChem.
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Comprehensive Safety and Handling Guide for Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on a synthesis of data from structurally related compounds and general best practices for handling fluorinated organic molecules.
Understanding the Hazard Profile
-
Piperazine Derivatives : The piperazine moiety and its derivatives are known to be potential skin and eye irritants and may cause respiratory irritation.[1][2][3][4][5] Structurally similar compounds such as tert-butyl piperazine-1-carboxylate and other substituted piperazines consistently list warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6][7]
-
Trifluoroethyl Group : The introduction of fluorine atoms can significantly alter a molecule's reactivity and biological properties.[8] Fluorinated compounds require careful handling to minimize exposure, as they can be persistent or have metabolic toxicity.[8][9] Proper ventilation and disposal are critical considerations.[9]
Based on this analysis, it is prudent to handle this compound as a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement (Anticipated) | Source/Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and tert-butyl piperazine-1-carboxylate.[5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on data for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and tert-butyl piperazine-1-carboxylate.[5][6] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Based on data for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and tert-butyl piperazine-1-carboxylate.[5][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on data for a related bromoethyl derivative.[10] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
PPE Specification Table
| Body Part | PPE Specification | Rationale and Causality |
| Eyes/Face | Chemical safety goggles with side protection. | Protects against splashes that could cause serious eye irritation. Standard EN166 compliant eyewear is recommended.[3] |
| Hands | Nitrile rubber gloves (minimum thickness >0.11 mm). | Provides a barrier against skin contact, preventing irritation. Gloves should be compliant with EN 374.[2] Always inspect gloves for integrity before use and change them frequently. |
| Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | The trifluoroethyl group may increase volatility, and piperazine derivatives can cause respiratory irritation.[6][9] A fume hood is the primary engineering control to prevent inhalation. |
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is critical for safety. The following protocol outlines the key steps for handling this compound from receipt to disposal.
Workflow Diagram: Safe Handling Protocol
Caption: A general workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Step 1.1: Before entering the laboratory, ensure you are wearing a lab coat and closed-toe shoes.
-
Step 1.2: Put on chemical safety goggles and nitrile gloves.
-
Step 1.3: Verify that the chemical fume hood is operational and the airflow is adequate.
-
Step 1.4: Assemble all necessary glassware, reagents, and waste containers inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Step 2.1: Conduct all manipulations of the solid compound, including weighing, within the fume hood to prevent inhalation of any airborne particulates.[1]
-
Step 2.2: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Step 2.3: Keep the container sealed when not in use to prevent the release of vapors.
-
-
In Case of a Spill:
-
Step 3.1: Alert personnel in the immediate area.
-
Step 3.2: For a small spill, contain it with an inert absorbent material (e.g., sand or vermiculite).
-
Step 3.3: Carefully sweep up the absorbent material and place it in a designated, sealed container for hazardous waste disposal.[1]
-
Step 3.4: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Step 3.5: For a large spill, evacuate the area and contact your institution's environmental health and safety office immediately.[1]
-
Disposal Plan
Proper waste management is crucial due to the presence of fluorine in the molecule. Halogenated organic compounds often require specific disposal streams.[11]
Waste Disposal Workflow
Caption: Decision-making workflow for the disposal of waste containing this compound.
Disposal Protocol:
-
Aqueous Waste: Do not dispose of any material containing this compound down the drain.[11]
-
Organic Waste: All liquid waste containing this compound should be collected in a designated "Halogenated Organic Waste" container.[11] This is critical because fluorinated compounds can require special incineration conditions.
-
Solid Waste: All contaminated materials, including gloves, weighing paper, and absorbent materials from spills, should be collected in a sealed, clearly labeled container for solid hazardous waste.[8]
-
Consult Local Regulations: Always consult your institution's environmental health and safety office for specific guidance on waste disposal, as regulations can vary.[8][9]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks to themselves and the environment. Our commitment is to empower your scientific endeavors with the highest standards of safety and operational excellence.
References
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017) - ResearchGate. [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene November 2017 - Plastics Europe. [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures - PMC. [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. [Link]
-
Fluorinated Chemicals - BPI - Certified Compostable. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
-
Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. [Link]
-
SAFETY DATA SHEET - 1-Boc-piperazine. [Link]
-
2,2,2-Trifluoroethanol - Wikipedia. [Link]
-
(PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate. [Link]
-
Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]
-
CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]
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tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
